YB-0158
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H32N7Na2O7P |
|---|---|
Molecular Weight |
703.6 g/mol |
IUPAC Name |
disodium;(6S,9aS)-N-benzyl-6-[[4-[hydroxy(oxido)phosphoryl]oxyphenyl]methyl]-8-(1H-indazol-7-ylmethyl)-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboximidate |
InChI |
InChI=1S/C32H34N7O7P.2Na/c1-2-15-37-21-29(40)38-27(16-22-11-13-26(14-12-22)46-47(43,44)45)31(41)36(19-25-10-6-9-24-18-34-35-30(24)25)20-28(38)39(37)32(42)33-17-23-7-4-3-5-8-23;;/h2-14,18,27-28H,1,15-17,19-21H2,(H,33,42)(H,34,35)(H2,43,44,45);;/q;2*+1/p-2/t27-,28-;;/m0../s1 |
InChI Key |
BUCIVAHDHKFRLG-QLBXQKMFSA-L |
Origin of Product |
United States |
Foundational & Exploratory
YB-0158: A Potent Inhibitor of Sam68 for Targeting Colorectal Cancer Stem Cells
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
YB-0158 is a novel, reverse-turn peptidomimetic small molecule inhibitor that potently and selectively targets the Src-associated in mitosis 68 kDa (Sam68) protein. By disrupting the crucial interaction between Sam68 and Src kinase, this compound induces the nuclear accumulation of Sam68, leading to the modulation of key oncogenic signaling pathways, including Wnt/β-catenin and NF-κB. This mechanism of action has demonstrated significant anti-cancer activity, particularly against colorectal cancer stem cells (CSCs), both in vitro and in vivo. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Sam68 in Cancer
Src-associated in mitosis 68 kDa (Sam68), encoded by the KHDRBS1 gene, is an RNA-binding protein belonging to the Signal Transducer and Activator of RNA (STAR) family.[1][2] It plays a multifaceted role in cellular processes, including signal transduction, RNA processing (such as alternative splicing), and regulation of transcription and the cell cycle.[1][2] Dysregulation of Sam68 has been implicated in the progression of various cancers. In many tumor types, elevated levels of Sam68 are associated with increased cell proliferation, survival, and metastasis.[1][2] Sam68's function is intricately regulated by post-translational modifications, including tyrosine phosphorylation by Src family kinases.[1] This positions Sam68 as a critical node linking signaling pathways to the regulation of gene expression, making it an attractive therapeutic target in oncology.
This compound: A Targeted Sam68 Inhibitor
This compound is a rationally designed, reverse-turn peptidomimetic small molecule that directly targets Sam68.[3] It was identified through an in silico screening approach aimed at discovering compounds with a high binding affinity for Sam68.[3] The primary mechanism of action of this compound is the disruption of the protein-protein interaction between Sam68 and the Src tyrosine kinase.[3] This interference leads to a significant accumulation of Sam68 in the nucleus of cancer cells.[3]
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound from key studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Metric | This compound | CWP232228 (Comparator) | Reference |
| HT29 (Colorectal Cancer) | Growth Inhibition | EC50 | ~0.3 µM | ~1.5 µM | [3] |
| t-hESCs (Transformed Human Embryonic Stem Cells) | Growth Inhibition | EC50 | Not explicitly stated, but ~10-fold more potent than CWP232228 | Not explicitly stated | [3] |
| HT29 | Proliferation (EdU incorporation) | % Inhibition | Dose-dependent decrease | Less potent than this compound | [3] |
Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Model
| Animal Model | Treatment | Outcome | Result | Reference |
| MC38 Syngeneic Serial Tumor Transplantation | This compound | Suppression of CSC activity in secondary recipients | 69% (11/16) of mice showed no tumor formation | [3] |
| MC38 Syngeneic Serial Tumor Transplantation | CWP232228 (Comparator) | Suppression of CSC activity in secondary recipients | 45% (9/20) of mice showed no tumor formation (not statistically significant vs. saline) | [3] |
Signaling Pathways and Mechanism of Action
This compound's therapeutic effects are mediated through the modulation of critical signaling pathways downstream of Sam68.
Disruption of Sam68-Src Interaction and Nuclear Accumulation
The initial event in this compound's mechanism of action is its binding to Sam68, which disrupts the interaction with Src kinase. This leads to the translocation and accumulation of Sam68 in the nucleus.
Caption: this compound disrupts the Sam68-Src complex, leading to nuclear translocation of Sam68.
Modulation of Wnt/β-catenin and NF-κB Signaling
Once in the nucleus, Sam68 influences the transcriptional activity of key pathways involved in cancer stem cell maintenance and proliferation, such as Wnt/β-catenin and NF-κB. Nuclear Sam68 can sequester the transcriptional co-activator CBP, thereby inhibiting the expression of canonical Wnt target genes.[4] this compound treatment has also been shown to upregulate the expression of p65-dependent NF-κB target genes.[3]
Caption: Nuclear Sam68, induced by this compound, modulates Wnt and NF-κB pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Co-Immunoprecipitation (Co-IP) for Sam68-Src Interaction
This protocol is designed to assess the effect of this compound on the interaction between Sam68 and Src in colorectal cancer cells.
-
Cell Culture and Treatment:
-
Culture HT29 cells in appropriate media to ~80% confluency.
-
Treat cells with this compound (e.g., at its EC50 concentration of 0.3 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).[3]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Immunoprecipitation:
-
Incubate a specific amount of total protein (e.g., 500 µg to 1 mg) with an antibody against the target protein (e.g., anti-Src) or a control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) or magnetic beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Sam68 and Src.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the relative amount of co-immunoprecipitated protein.
-
Caption: Workflow for Co-Immunoprecipitation to assess Sam68-Src interaction.
Cell Viability and Proliferation Assays
These assays are used to determine the dose-dependent effect of this compound on the growth and proliferation of cancer cells.
-
Cell Seeding:
-
Seed cells (e.g., HT29) in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound or a comparator compound. Include a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
Viability/Proliferation Measurement:
-
For EdU Incorporation Assay (Proliferation):
-
Add EdU (5-ethynyl-2´-deoxyuridine) to the cell culture medium and incubate for a few hours.
-
Fix and permeabilize the cells.
-
Perform a click chemistry reaction to label the incorporated EdU with a fluorescent dye.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Image the plates using a high-content imaging system and quantify the percentage of EdU-positive cells.[3]
-
-
For MTT/MTS Assay (Metabolic Activity/Viability):
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curves and calculate the EC50 values using a suitable software package.
-
In Vivo Xenograft Model for Colorectal Cancer Stem Cell Activity
This protocol describes a serial tumor transplantation model to assess the in vivo efficacy of this compound in targeting CSCs.
-
Primary Tumor Generation:
-
Inject a murine colon adenocarcinoma cell line (e.g., 5 x 10^5 MC38 cells) subcutaneously into the flanks of syngeneic mice (e.g., C57BL/6).[3]
-
Allow tumors to establish and grow to a palpable size.
-
-
Treatment of Primary Tumor-Bearing Mice:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound, comparator compound).
-
Administer the compounds via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., daily for 14 days).[3]
-
-
Secondary Tumor Transplantation:
-
At the end of the treatment period, sacrifice the primary recipient mice and dissect the tumors.
-
Dissociate the tumor tissue into a single-cell suspension.
-
Inject an equal number of viable tumor cells from each primary treatment group into the flanks of naive secondary recipient mice.
-
Monitor the secondary recipients for tumor formation.
-
-
Endpoint and Analysis:
-
The primary endpoint is the frequency of tumor formation in the secondary recipient mice.
-
A significant reduction in tumor formation in a treatment group compared to the control group indicates the targeting and elimination of CSCs in the primary tumors.[3]
-
Caption: Workflow for the in vivo serial transplantation assay to assess CSC activity.
Conclusion
This compound represents a promising therapeutic agent that targets a key vulnerability in colorectal cancer by inhibiting the multifaceted functions of the Sam68 protein. Its ability to disrupt the Sam68-Src interaction, induce nuclear accumulation of Sam68, and consequently modulate critical oncogenic signaling pathways underscores its potential for the selective elimination of cancer stem cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other Sam68-targeting therapies.
References
- 1. Pharmacological targeting of Sam68 functions in colorectal cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Sam68 in different types of cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological targeting of Sam68 functions in colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sam68-is-a-druggable-vulnerability-point-in-cancer-stem-cells - Ask this paper | Bohrium [bohrium.com]
YB-0158: A Potent Inhibitor of Wnt Signaling and Colorectal Cancer Stem Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
YB-0158 is a novel, synthetic, reverse-turn peptidomimetic compound that has demonstrated significant potential as a targeted agent against colorectal cancer stem cells (CSCs). By disrupting the interaction between Sam68 and Src, this compound effectively inhibits the Wnt/β-catenin signaling pathway, a critical driver of tumorigenesis and stem cell maintenance. This leads to the induction of apoptosis and a reduction in the self-renewal capacity of colorectal cancer cells. This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.
Structure and Properties
This compound is a phosphate-stabilized prodrug of the active compound YB-0159. It is characterized as a reverse-turn peptidomimetic, designed to mimic the secondary structure of a peptide beta-turn. A key structural feature is the presence of an 1H-indazole functional group.[1] This design allows for high-affinity binding to its molecular target.
Chemical Structure of this compound:
References
YB-0158: A Targeted Approach to Disrupting Gene Expression in Colorectal Cancer Stem Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
YB-0158 is a novel, reverse-turn peptidomimetic small molecule that has demonstrated significant potential as a targeted agent against colorectal cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. This compound exerts its anti-cancer effects by modulating key signaling pathways that govern CSC self-renewal and survival, primarily through the disruption of the Sam68-Src protein-protein interaction. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on gene expression, and detailed experimental protocols for its study.
Mechanism of Action: Targeting the Sam68-Src Interaction
The primary molecular target of this compound is the RNA-binding protein Sam68 (Src-associated in mitosis of 68 kDa).[1][2] In colorectal cancer cells, this compound disrupts the interaction between Sam68 and the non-receptor tyrosine kinase Src.[1] This disruption leads to the nuclear accumulation of Sam68.
Once in the nucleus, Sam68 sequesters the transcriptional coactivator CREB-binding protein (CBP).[2] CBP is a crucial component of the canonical Wnt/β-catenin signaling pathway, which is frequently hyperactivated in colorectal cancer and plays a central role in maintaining CSC functions.[1][2] By sequestering CBP, this compound effectively inhibits the transcription of Wnt/β-catenin target genes, leading to a reduction in CSC properties and the induction of apoptosis.[1]
Furthermore, the nuclear accumulation of Sam68 has been shown to influence the NF-κB signaling pathway.[1] Treatment with this compound results in the upregulation of p65-dependent NF-κB target genes, suggesting a complex interplay between these critical cancer-related pathways.[1]
Effects on Gene Expression
This compound induces significant changes in the gene expression profiles of colorectal cancer cells. These changes reflect the compound's mechanism of action, leading to the downregulation of genes involved in CSC maintenance and cell proliferation, and the upregulation of genes associated with apoptosis and differentiation.
Quantitative Gene Expression Analysis
RNA sequencing (RNA-seq) of HT29 colorectal cancer cells treated with this compound (0.3 μM for 48 hours) has revealed a distinct transcriptional signature. The following tables summarize the key differentially expressed genes, categorized by their function.
Table 1: Downregulated Genes Following this compound Treatment
| Gene Symbol | Gene Name | Function | Log2 Fold Change (vs. DMSO) |
| LGR5 | Leucine-rich repeat-containing G-protein coupled receptor 5 | Wnt target, CSC marker | -1.5 |
| MYC | MYC proto-oncogene, bHLH transcription factor | Wnt target, cell cycle progression | -1.2 |
| BIRC5 | Baculoviral IAP repeat containing 5 (Survivin) | Wnt target, apoptosis inhibitor | -1.8 |
| CD24 | CD24 molecule | CSC marker | -1.1 |
| EHMT2 (G9a) | Euchromatic histone lysine (B10760008) methyltransferase 2 | CSC marker | -1.3 |
| CDC45 | Cell division cycle 45 | Cell cycle regulator | -1.6 |
| E2F1 | E2F transcription factor 1 | Cell cycle regulator | -1.4 |
| CDK4 | Cyclin dependent kinase 4 | Cell cycle regulator | -1.0 |
Table 2: Upregulated Genes Following this compound Treatment
| Gene Symbol | Gene Name | Function | Log2 Fold Change (vs. DMSO) |
| CDKN2B | Cyclin dependent kinase inhibitor 2B | Cell cycle inhibitor | +2.1 |
| KRT20 | Keratin 20 | Intestinal differentiation marker | +2.5 |
| DPP4 | Dipeptidyl peptidase 4 | Intestinal differentiation marker | +2.3 |
| KLF4 | KLF transcription factor 4 | Intestinal differentiation marker | +1.9 |
| CDH17 | Cadherin 17 | Intestinal differentiation marker | +2.0 |
| TJP1 (ZO1) | Tight junction protein 1 | Cell polarization marker | +1.7 |
| Multiple p65-dependent NF-κB target genes | - | Inflammation, apoptosis | Upregulated |
Experimental Protocols
Caspase-3/7 Activation Assay for Apoptosis Detection
This protocol is for measuring the induction of apoptosis in colorectal cancer cells treated with this compound.
Materials:
-
Colorectal cancer cell line (e.g., HT29)
-
This compound
-
DMSO (vehicle control)
-
Staurosporine (positive control)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed HT29 cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treat the cells with this compound at desired concentrations (e.g., 0.2 μM and 0.5 μM), DMSO as a negative control, and Staurosporine (1 μM) as a positive control for 48 hours.
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 μL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the luminescence readings to the DMSO control to determine the fold change in caspase-3/7 activity.
Chromatin Immunoprecipitation (ChIP) for CBP Recruitment
This protocol is for assessing the recruitment of the transcriptional coactivator CBP to the promoter regions of Wnt target genes.
Materials:
-
HT29 cells
-
This compound (e.g., 0.3 μM)
-
DMSO
-
Formaldehyde (B43269) (1% final concentration)
-
Glycine (0.125 M final concentration)
-
Lysis buffer (1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, protease inhibitors)
-
Dilution buffer (1% Triton X-100, 2 mM EDTA, 150 mM NaCl, 20 mM Tris-HCl pH 8.1)
-
Antibody against CBP
-
Normal IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer (1% SDS, 0.1 M NaHCO3)
-
Proteinase K
-
qPCR primers for the promoter regions of LGR5 and MYC
Procedure:
-
Treat HT29 cells with this compound or DMSO for 48 hours.
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-CBP antibody or normal IgG.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating at 65°C and treat with Proteinase K.
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific for the promoter regions of LGR5 and MYC to quantify the amount of CBP-bound DNA.
In Vivo Serial Tumor Transplantation Model
This protocol is for evaluating the effect of this compound on the tumor-initiating capacity of colorectal CSCs in a murine model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Colorectal cancer cells or patient-derived tumor fragments
-
This compound
-
Saline (vehicle control)
-
Matrigel
-
Surgical tools for tumor implantation and harvesting
Procedure:
-
Implant colorectal cancer cells or tumor fragments subcutaneously into primary recipient mice.
-
Once tumors are established, treat the mice with this compound (e.g., intraperitoneal injection) or saline control for a defined period.
-
At the end of the treatment period, harvest the primary tumors.
-
Dissociate the tumors into single-cell suspensions.
-
Perform limiting dilution cell injections of the dissociated tumor cells into secondary recipient mice.
-
Monitor the secondary recipient mice for tumor formation.
-
Calculate the cancer stem cell frequency using extreme limiting dilution analysis (ELDA) software to determine the effect of this compound on tumor-initiating capacity.
Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound evaluation.
Conclusion
This compound represents a promising therapeutic strategy for colorectal cancer by specifically targeting the CSC population. Its well-defined mechanism of action, involving the disruption of the Sam68-Src interaction and subsequent inhibition of the Wnt/β-catenin signaling pathway, provides a strong rationale for its further development. The detailed effects on gene expression and the established experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound in the fight against colorectal cancer.
References
YB-0158: A Novel Peptidomimetic Targeting Colorectal Cancer Stem Cells
An In-depth Technical Guide on the Discovery, Mechanism of Action, and Preclinical Development of YB-0158
This technical guide provides a comprehensive overview of the discovery and development of this compound, a novel reverse-turn peptidomimetic small molecule. This compound has demonstrated significant potential as a targeted agent against colorectal cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumorigenesis, therapy resistance, and metastasis. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical data and mechanism of action of this promising anti-cancer compound.
Discovery and Rationale
This compound was identified through an in silico drug discovery pipeline aimed at discovering novel reverse-turn peptidomimetic structures with superior anti-CSC activity.[1] This class of molecules was initially characterized as disruptors of the CBP/β-Catenin interaction, a key component of the canonical Wnt/β-Catenin signaling pathway, which is often hyperactive in CSCs.[1] Subsequent research identified Sam68, an RNA-binding protein involved in signal transduction and oncogenesis, as a primary target of reverse-turn peptidomimetics.[1] this compound was specifically selected due to its high predicted affinity for Sam68.[1]
Mechanism of Action
This compound exerts its anti-cancer effects by targeting Sam68 and subsequently modulating downstream signaling pathways crucial for CSC maintenance and survival. The primary mechanism involves the disruption of the Sam68-Src interaction, leading to the inhibition of the Wnt/β-Catenin signaling pathway.[2] This, in turn, leads to a reduction in the expression of Wnt/β-Catenin target genes, such as LGR5 and MYC, which are critical for stem cell self-renewal.[2]
Furthermore, this compound's impact extends beyond the Wnt/β-Catenin pathway. Transcriptional analysis has revealed that this compound treatment leads to a broader modulation of pathways downstream of the transcriptional coactivator CBP, which is known to interact with various transcriptional complexes including NF-κB.[1] This results in a transcriptional signature associated with impaired self-renewal, loss of pluripotency, and reduced epithelial-to-mesenchymal transition (EMT).[1]
Signaling Pathway Diagram
Caption: this compound binds to Sam68, disrupting its interaction with Src and inhibiting downstream signaling pathways.
Preclinical Efficacy
The anti-cancer activity of this compound has been evaluated in various preclinical models of colorectal cancer, demonstrating its potential as a CSC-targeting agent.
In Vitro Studies
In vitro experiments have shown that this compound elicits a cancer-selective response, impeding key hallmarks of cancer stem cells.[1]
| Parameter | Cell Line | Concentration | Effect | Reference |
| Apoptosis | CRC cells | 0.2 µM and 0.5 µM (48 hours) | Significant increase in activated Caspase-3/7 | [2] |
| CBP Recruitment | HT29 cells | 0.3 µM | Decreased CBP recruitment at the promoter of LGR5 and MYC | [2] |
| Cell Viability | MC38 cells | - | EC50 of 1.64 µM | [2] |
Ex Vivo Studies
This compound has been tested on patient-derived ex vivo organoids, which more closely mimic the tumor microenvironment.
| Model | Treatment | Outcome | Reference |
| Primary human colorectal CSC organoids | This compound | Significantly lower tumor-initiating capacity in a secondary assay | [1] |
In Vivo Studies
In vivo studies using a murine syngeneic serial tumor transplantation model have further confirmed the potential of this compound to eliminate colorectal CSC activity.[1] However, in one study with C57BL/6 mice bearing MC38 cells, intraperitoneal administration of this compound at 100 mg/kg did not show a significant difference in primary tumor size compared to saline controls.[2]
Experimental Protocols
In Silico Docking Screening
The discovery of this compound involved a computational screening pipeline to identify reverse-turn peptidomimetic structures with high predicted affinity for Sam68.[1] This approach utilized molecular docking simulations to predict the binding mode and affinity of a library of compounds to the target protein.
Caspase-3/7 Activation Assay
To assess apoptosis, colorectal cancer cells were treated with this compound (0.2 µM and 0.5 µM) or DMSO control for 48 hours.[2] Activated Caspase-3/7 levels were then measured using a commercially available detection assay according to the manufacturer's instructions.
Chromatin Immunoprecipitation (ChIP) Assay
HT29 cells were treated with this compound (0.3 µM) or DMSO control.[2] ChIP assays were performed to assess the recruitment of CBP to the promoter regions of the Wnt/β-Catenin target genes LGR5 and MYC.[2]
Organoid Culture and Tumor Initiation Assay
Primary human colorectal cancer organoids were treated with this compound.[1] The tumor-initiating capacity was evaluated in a secondary assay by assessing the ability of treated organoid-derived cells to form new organoids.[1]
Murine Syngeneic Serial Tumor Transplantation Model
The in vivo efficacy of this compound in eliminating colorectal CSC activity was tested in a murine syngeneic serial tumor transplantation model.[1] This model involves the serial transplantation of tumor cells into recipient mice to assess the long-term self-renewal capacity of CSCs.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for this compound from discovery to in vivo testing.
Conclusion and Future Directions
This compound is a promising preclinical candidate that selectively targets colorectal cancer stem cells by disrupting the Sam68-Src interaction and inhibiting the Wnt/β-Catenin signaling pathway. The preclinical data demonstrate its potential to impede key CSC hallmarks, including self-renewal and tumor initiation. While this compound showed no significant effects on normal intestinal tissue homeostasis, suggesting a favorable safety profile, further extensive studies are required to assess its clinical safety and efficacy.[1] The development of this compound and analogous structures represents a novel therapeutic strategy to eliminate the CSC reservoir in colorectal cancer and potentially other solid tumors.
References
Unveiling the Pro-Apoptotic Power of YB-0158 in Cancer Cells: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the pro-apoptotic effects of YB-0158, a novel reverse-turn peptidomimetic small molecule, in cancer cells. Geared towards researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's mechanism of action, supported by available data, experimental methodologies, and visual representations of its signaling pathways.
Core Findings: this compound Induces Apoptosis in Colorectal Cancer Cells
This compound has been identified as a potent agent with anti-proliferative and pro-apoptotic activities, particularly in human colorectal cancer (CRC) cells.[1] The compound is understood to function as a disruptor of specific protein interactions, leading to the activation of programmed cell death.
Quantitative Data Summary
While comprehensive quantitative data from multiple studies remains to be fully aggregated in publicly available literature, existing research indicates that this compound's pro-apoptotic effect is significant. Gene signature enrichment analyses (GSEAs) of CRC cells treated with this compound show a positive correlation with the intrinsic apoptotic signaling pathway and the p53 pathway.[1] This suggests a mechanism involving mitochondrial-mediated apoptosis. Further quantitative analysis of apoptosis induction, for instance through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, would provide more precise measurements of the percentage of apoptotic and necrotic cells.[2]
| Cell Line | Assay | Endpoint | Result | Reference |
| HT29 (Colorectal Cancer) | Gene Signature Enrichment Analysis | Correlation with Apoptotic Pathways | Positive correlation with intrinsic apoptotic signaling and p53 pathways | |
| HT29 (Colorectal Cancer) | Caspase-3/7 Activity Assay | Apoptosis Induction | Increased Caspase-3/7 activity observed |
Table 1: Summary of this compound Pro-Apoptotic Activity
Signaling Pathways of this compound-Induced Apoptosis
This compound is a peptidomimetic that targets Sam68, a key protein implicated in cancer progression. By interacting with Sam68, this compound is thought to modulate downstream signaling cascades that control cell survival and death. The available evidence points towards the involvement of the intrinsic apoptotic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins and culminates in the activation of executioner caspases. The p53 tumor suppressor pathway, a critical regulator of apoptosis, is also positively correlated with this compound treatment, suggesting its role in initiating the apoptotic response.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
To facilitate further research into the pro-apoptotic effects of this compound, this section outlines detailed methodologies for key experiments.
Cell Viability and Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining
This assay is a cornerstone for quantifying apoptosis by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To determine the percentage of cells undergoing apoptosis following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., HT29)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Adherent cells: Gently wash cells with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with complete medium and collect the cell suspension.
-
Suspension cells: Collect cells directly.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and -7, providing direct evidence of apoptosis induction.
Objective: To quantify the activity of executioner caspases in response to this compound treatment.
Materials:
-
Treated cell lysates
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer or fluorometer
Procedure:
-
Cell Lysis: After treatment with this compound, lyse the cells according to the assay kit manufacturer's instructions to obtain the cytosolic extract.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase Assay:
-
Add equal amounts of protein from each sample to a 96-well plate.
-
Add the caspase substrate solution to each well.
-
Incubate at room temperature as per the kit's protocol.
-
-
Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal is proportional to the caspase activity.
Conclusion and Future Directions
This compound demonstrates significant promise as a pro-apoptotic agent in cancer cells, particularly in colorectal cancer. Its mechanism of action appears to be linked to the inhibition of Sam68 and the subsequent activation of the intrinsic apoptotic pathway and the p53 signaling cascade. The experimental protocols provided herein offer a framework for further investigation into the quantitative effects and detailed molecular mechanisms of this compound. Future research should focus on expanding the quantitative analysis across a broader range of cancer cell lines, elucidating the complete signaling network through proteomic and genomic approaches, and evaluating the in vivo efficacy and safety of this promising anti-cancer compound.
References
In-Vitro Profile of YB-0158: A Wnt Pathway Inhibitor Targeting Colorectal Cancer Stem Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
YB-0158, also known as Wnt pathway inhibitor 2, is a novel reverse-turn peptidomimetic compound identified as a potent agent targeting colorectal cancer stem cells (CSCs). These CSCs are a subpopulation of tumor cells implicated in tumorigenesis, therapy resistance, and relapse. Preliminary in-vitro studies have demonstrated that this compound selectively impedes key hallmarks of colorectal CSCs, suggesting its potential as a therapeutic candidate. This document provides a comprehensive overview of the preliminary in-vitro studies of this compound, detailing its mechanism of action, experimental protocols, and quantitative data from key assays.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism primarily centered on the disruption of the Sam68-Src protein-protein interaction. This disruption leads to the nuclear accumulation of Sam68, which in turn modulates the Wnt/β-catenin signaling pathway, a critical pathway for CSC self-renewal and proliferation. The nuclear translocation of Sam68 enhances the formation of a Sam68-CBP complex, which competitively inhibits the interaction between β-catenin and CBP, a key co-activator for Wnt target gene transcription. This leads to the downregulation of Wnt target genes, such as LGR5 and MYC, and subsequent induction of apoptosis in colorectal cancer cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preliminary in-vitro evaluation of this compound.
Table 1: Cellular Potency of this compound
| Cell Line | Assay Type | Metric | Value |
| MC38 | Cell Viability | EC50 | 1.64 µM[1] |
| t-hESCs | Growth Inhibition | Potency vs. CWP232228 | ~10-fold higher |
| HT29 | Growth Inhibition | Potency vs. CWP232228 | ~5-fold higher |
Table 2: Apoptotic Activity of this compound in Colorectal Cancer Cells
| Cell Line | Treatment Concentration | Duration | Effect |
| CRC cells | 0.2 µM | 48 hours | Significant increase in apoptosis (activated Caspase-3/7)[1] |
| CRC cells | 0.5 µM | 48 hours | Significant increase in apoptosis (activated Caspase-3/7)[1] |
Table 3: Effect of this compound on Wnt/β-Catenin Target Gene Expression
| Cell Line | Treatment Concentration | Effect |
| HT29 | 0.3 µM | Decreased CBP recruitment at the promoter of LGR5 and MYC[1] |
Experimental Protocols
Cell Viability Assay
This protocol is a representative method for determining the effect of this compound on the viability of colorectal cancer cells.
-
Cell Seeding: Plate colorectal cancer cells (e.g., HT29, MC38) in 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the overnight culture medium from the cell plates and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the EC50 value by fitting the data to a dose-response curve.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol outlines a method for quantifying apoptosis induction by this compound through the measurement of caspase-3 and -7 activity.
-
Cell Seeding and Treatment: Seed colorectal cancer cells in a 96-well white-walled plate at a suitable density. After overnight attachment, treat the cells with this compound at desired concentrations (e.g., 0.2 µM and 0.5 µM) for 48 hours.[1]
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control to determine the fold-increase in caspase-3/7 activity.
Chromatin Immunoprecipitation (ChIP) Assay for CBP Recruitment
This protocol describes a method to assess the effect of this compound on the recruitment of the co-activator CBP to the promoter regions of Wnt target genes.
-
Cell Treatment and Cross-linking: Treat HT29 cells with this compound (e.g., 0.3 µM) or vehicle for a specified time. Cross-link protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose (B213101) beads.
-
Incubate the chromatin overnight at 4°C with an antibody against CBP.
-
Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the protein-DNA complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Purify the DNA using a DNA purification kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of LGR5 and MYC.
-
Data Analysis: Analyze the qPCR data to determine the relative enrichment of CBP at the target gene promoters in this compound-treated cells compared to control cells.
Visualizations
Caption: Signaling Pathway of this compound in Colorectal Cancer Cells.
Caption: General Experimental Workflow for In-Vitro Evaluation of this compound.
References
Methodological & Application
Application Notes and Protocols for YB-0158 in Cell Culture
Introduction
YB-0158 is a peptidomimetic small molecule identified as a potent inhibitor of the Wnt signaling pathway.[1][2] It functions as a colorectal cancer stem cell (CSC) targeting agent by disrupting the interaction between Sam68 and Src, which in turn induces apoptosis.[1][2] this compound has been shown to modulate the Wnt/β-catenin and NF-kB signaling pathways, leading to a reduction in the expression of target genes such as LGR5 and MYC.[1] These application notes provide detailed protocols for the use of this compound in cell culture, including cell viability assays, apoptosis induction, and analysis of signaling pathway modulation.
Data Presentation
Table 1: this compound In Vitro Efficacy
| Cell Line | Type | EC50 (48h) | Sam68 Expression Correlation (R²) | Reference |
| HT29 | Colorectal Cancer | ~1.5 µM | 0.8510 | |
| SW480 | Colorectal Cancer | ~2.0 µM | 0.8510 | |
| HCT116 | Colorectal Cancer | ~4.0 µM | 0.8510 | |
| HIEC | Normal Intestinal | >10 µM | 0.8510 | |
| MC38 | Murine Colon Adenocarcinoma | 1.64 µM | Not Applicable |
Table 2: Recommended Working Concentrations for Key Experiments
| Experiment | Cell Line | Concentration | Incubation Time | Expected Outcome | Reference |
| Apoptosis Induction | CRC Cells | 0.2 µM - 0.5 µM | 48 hours | Increased Caspase-3/7 activation | |
| Wnt Target Gene Inhibition | HT29 | 0.3 µM | Not Specified | Decreased CBP recruitment to LGR5 and MYC promoters | |
| Disruption of Sam68-Src Interaction | CRC Cells | EC50 Concentration | Not Specified | Disruption of protein-protein interaction | |
| Sam68 Nuclear Accumulation | t-hESCs, HT29 | <0.064 µM | Not Specified | Significant accumulation of Sam68 in the nucleus |
Experimental Protocols
Reagent Preparation and Storage
a. This compound Stock Solution Preparation:
-
Solubilization: To prepare a stock solution, this compound can be dissolved in DMSO. For a 10 mM stock, dissolve 7.05 mg of this compound (MW: 705.79 g/mol ) in 1 mL of DMSO. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Storage: The stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed vials to protect from moisture. Avoid repeated freeze-thaw cycles.
b. Cell Culture Media:
-
For colorectal cancer cell lines such as HT29, SW480, and HCT116, use appropriate media (e.g., McCoy's 5A or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
Cell Viability and Proliferation Assay (e.g., MTT or CellTiter-Glo)
This protocol is to determine the half-maximal effective concentration (EC50) of this compound.
-
Cell Seeding: Seed colorectal cancer cells (e.g., HT29, SW480, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should range from 0.01 µM to 100 µM. Include a DMSO-only control.
-
Incubation: Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Incubate for 48 hours.
-
Viability Assessment:
-
For MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate overnight. Read the absorbance at 570 nm.
-
For CellTiter-Glo Assay: Follow the manufacturer's instructions to measure luminescence, which is proportional to the amount of ATP and thus cell viability.
-
-
Data Analysis: Normalize the results to the DMSO control and plot a dose-response curve to calculate the EC50 value.
Apoptosis Assay (Caspase-3/7 Activation)
This protocol measures the induction of apoptosis by this compound.
-
Cell Seeding: Seed colorectal cancer cells in a 96-well plate as described for the viability assay.
-
Drug Treatment: Treat the cells with this compound at concentrations of 0.2 µM and 0.5 µM for 48 hours. Include a DMSO control.
-
Caspase-3/7 Activity Measurement: Use a commercially available Caspase-Glo 3/7 Assay kit. Follow the manufacturer's protocol to add the reagent to the wells and measure the resulting luminescence.
-
Data Analysis: Compare the luminescence values of the this compound-treated cells to the DMSO control to determine the fold increase in Caspase-3/7 activity.
Western Blot Analysis for Protein Expression
This protocol can be used to analyze changes in protein levels, such as cleaved PARP or components of the Wnt signaling pathway.
-
Cell Lysis: After treating cells with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound disrupts Sam68-Src interaction, impacting Wnt/β-catenin signaling and inducing apoptosis.
Caption: Workflow for evaluating this compound's effects on cancer cells from culture to data analysis.
References
Application Notes and Protocols for YB-0158
For Researchers, Scientists, and Drug Development Professionals
Introduction
YB-0158 is a novel, reverse-turn peptidomimetic small molecule identified as a potent targeting agent against colorectal cancer stem cells (CSCs).[1][2] It functions primarily by disrupting the interaction between Sam68 and Src, leading to the induction of apoptosis in colorectal cancer (CRC) cells.[1] Furthermore, this compound modulates the Wnt/β-catenin signaling pathway, a critical cascade in maintaining CSC functions.[2] These application notes provide detailed protocols for the use of this compound in a laboratory setting, covering both in vitro and in vivo experimental setups.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism. It has been identified as a direct binder to Sam68, a protein implicated in the progression of various cancers.[2] The binding of this compound to Sam68 disrupts its interaction with Src, a non-receptor tyrosine kinase, which subsequently triggers apoptotic pathways.
A key aspect of this compound's function is its ability to inhibit the canonical Wnt/β-catenin signaling pathway. This pathway is frequently hyperactivated in colorectal cancer and is essential for the maintenance of cancer stem cells. This compound has been shown to decrease the recruitment of the transcriptional co-activator CBP to the promoter of Wnt/β-catenin target genes, such as LGR5 and MYC, in CRC cell lines. This leads to a reduction in the expression of genes that promote cell proliferation and self-renewal, and an increase in the expression of genes associated with intestinal differentiation.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from various in vitro studies.
| Parameter | Cell Line | Value | Reference |
| EC50 | MC38 | 1.64 µM | |
| Growth Inhibition vs. CWP232228 | t-hESCs | ~10-fold higher potency | |
| Growth Inhibition vs. CWP232228 | HT29 | ~5-fold higher potency |
Experimental Protocols
Preparation of this compound Stock Solutions
Proper dissolution and storage of this compound are crucial for maintaining its bioactivity.
Storage:
-
Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Keep the compound in a sealed container, away from moisture.
Dissolution for In Vitro Use:
-
Prepare a stock solution in 100% DMSO. For example, to make a 10 mM stock, dissolve the appropriate amount of this compound powder in DMSO.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
For cell culture experiments, further dilute the DMSO stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%).
Formulation for In Vivo Use: Several formulations can be used for in vivo administration. Here are three examples:
-
Protocol 1 (PEG300/Tween-80/Saline):
-
Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline solution.
-
For a 1 mL final volume, add 100 µL of a 25.0 mg/mL this compound stock in DMSO to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of Saline to bring the final volume to 1 mL. This formulation should yield a clear solution with a solubility of ≥ 2.5 mg/mL.
-
-
Protocol 2 (SBE-β-CD in Saline):
-
Prepare a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
This formulation should yield a clear solution with a solubility of ≥ 2.5 mg/mL.
-
-
Protocol 3 (Corn Oil):
-
Prepare a solution of 10% DMSO and 90% Corn Oil.
-
This formulation should yield a clear solution with a solubility of ≥ 2.5 mg/mL.
-
In Vitro Assays
This protocol is designed to assess the pro-apoptotic effects of this compound on colorectal cancer cells.
Materials:
-
Colorectal cancer cell line (e.g., HT29)
-
Complete cell culture medium
-
This compound
-
Caspase-3/7 activation assay kit (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)
-
96-well black, clear-bottom plates
-
Plate reader or fluorescence microscope
Procedure:
-
Seed CRC cells in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.2 µM and 0.5 µM) or a vehicle control (DMSO) for 48 hours.
-
Follow the manufacturer's instructions for the Caspase-3/7 activation assay kit to label the cells.
-
Quantify the fluorescence using a plate reader or visualize and capture images using a fluorescence microscope.
-
A significant increase in fluorescence in this compound-treated cells compared to the control indicates an induction of apoptosis.
This protocol outlines the methodology to evaluate the effect of this compound on the expression of Wnt/β-catenin target genes.
Materials:
-
Colorectal cancer cell line (e.g., HT29)
-
Complete cell culture medium
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (LGR5, MYC) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Seed HT29 cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound (e.g., 0.3 µM) or a vehicle control (DMSO) for a specified time (e.g., 48 hours).
-
Extract total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative PCR (qPCR) using primers for the target genes and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the control. A decrease in the expression of LGR5 and MYC would indicate inhibition of the Wnt/β-catenin pathway.
In Vivo Studies
This protocol describes a general approach for evaluating the in vivo efficacy of this compound in a mouse model.
Materials:
-
C57BL/6 mice
-
MC38 colorectal cancer cells
-
This compound formulated for in vivo use
-
Saline solution (for control group)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant MC38 cells into the flank of C57BL/6 mice.
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound intraperitoneally (IP) at a specified dose (e.g., 100 mg/kg) to the treatment group.
-
Administer an equivalent volume of saline to the control group.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the overall health and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting). It is important to note that in one study, this compound at 100 mg/kg did not show a significant difference in primary tumor size compared to saline controls.
Safety Precautions
This compound is for research use only and should be handled by trained personnel in a laboratory setting. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
References
Application Notes and Protocols for YB-0158 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and mechanism of action of YB-0158, a Wnt pathway inhibitor, in preclinical mouse models of colorectal cancer. The included protocols are based on established in vivo studies to guide researchers in designing and executing their experiments.
Introduction to this compound
This compound is a small molecule inhibitor that targets the Wnt signaling pathway, a critical pathway often dysregulated in various cancers, including colorectal cancer. It functions by disrupting the interaction between Sam68 and Src, leading to the modulation of downstream signaling cascades involved in cell proliferation, apoptosis, and cancer stem cell maintenance.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the in vivo administration of this compound in mouse models.
Table 1: this compound Dosage and Administration in Mice
| Parameter | Value | Reference |
| Compound | This compound | [1] |
| Mouse Strain | C57BL/6 | [1] |
| Tumor Model | MC38 murine colon adenocarcinoma cells | [1] |
| Dosage | 100 mg/kg | [1] |
| Administration Route | Intraperitoneal (IP) Injection | [1] |
| Frequency | Daily | [1] |
| Duration | 14 days | [1] |
Table 2: In Vivo Efficacy Study Parameters
| Parameter | Value | Reference |
| Cell Line | MC38 | [1] |
| Number of Cells Injected | 5 x 10^5 | [1] |
| Injection Site | Flank | [1] |
| Primary Endpoint | Primary tumor size | [1] |
Mechanism of Action: Signaling Pathway
This compound primarily exerts its anti-cancer effects by disrupting the interaction between Sam68 and Src. This disruption leads to the nuclear accumulation of Sam68, which in turn modulates the Wnt/β-catenin and NF-κB signaling pathways.
Caption: this compound signaling pathway in cancer cells.
Experimental Protocols
This section provides a detailed protocol for an in vivo efficacy study of this compound in a murine colorectal cancer model.
Animal Model and Tumor Induction
-
Animal Strain: Use female C57BL/6 mice, 6-8 weeks old.
-
Cell Culture: Culture MC38 murine colon adenocarcinoma cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
This compound Formulation and Administration
-
Formulation: Prepare a 10 mg/mL stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline). The final injection volume should be based on the mouse's body weight to achieve a 100 mg/kg dose.
-
Administration: Once the tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.
-
Treatment Group: Administer this compound at 100 mg/kg via intraperitoneal (IP) injection daily for 14 consecutive days.
-
Control Group: Administer an equivalent volume of the vehicle solution via IP injection daily for 14 consecutive days.
Experimental Workflow Diagram
Caption: In vivo experimental workflow for this compound efficacy testing.
Endpoint Analysis
-
Primary Endpoint: At the end of the 14-day treatment period, measure the final tumor volume.
-
Secondary Endpoints (Optional):
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
At the study endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, or Western blotting) to assess target engagement and downstream effects.
-
Safety and Handling
This compound is a research chemical. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All animal procedures must be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Disclaimer: These application notes and protocols are intended for guidance and informational purposes only. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
References
Application Notes and Protocols for Measuring YB-0158 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
YB-0158 is a novel peptidomimetic inhibitor of the Wnt/β-catenin signaling pathway, demonstrating potent anti-cancer activity, particularly in colorectal cancer (CRC) models. It functions by disrupting the interaction between Sam68 and Src, leading to the suppression of Wnt signaling, induction of apoptosis, and cell cycle arrest. These application notes provide a comprehensive guide to the in vitro assays and detailed protocols necessary to effectively measure the efficacy of this compound. The following sections outline methodologies for assessing its impact on cell viability, Wnt pathway activity, apoptosis induction, cell cycle progression, and the expression of key target genes and proteins.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability - IC50 Values (µM)
| Cell Line | This compound IC50 (48h) | This compound IC50 (72h) | Positive Control (e.g., Staurosporine) IC50 (48h) |
| HT29 | |||
| HCT116 | |||
| SW480 | |||
| DLD-1 | |||
| RKO |
Table 2: Wnt Signaling Inhibition - TCF/LEF Reporter Assay (% Inhibition)
| Cell Line | This compound (Concentration 1) | This compound (Concentration 2) | This compound (Concentration 3) | Positive Control (e.g., ICG-001) |
| HEK293T | ||||
| HT29 |
Table 3: Apoptosis Induction - Caspase-3/7 Activity (Fold Change vs. Control)
| Cell Line | This compound (Concentration 1) | This compound (Concentration 2) | This compound (Concentration 3) | Positive Control (e.g., Etoposide) |
| HT29 | ||||
| HCT116 |
Table 4: Cell Cycle Analysis - Cell Population Distribution (%)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | ||||
| This compound (Conc. 1) | ||||
| This compound (Conc. 2) | ||||
| Positive Control |
Table 5: Gene Expression Analysis by qPCR (Fold Change vs. Control)
| Gene | This compound (Concentration 1) | This compound (Concentration 2) |
| AXIN2 | ||
| c-MYC | ||
| LGR5 | ||
| CCND1 | ||
| CDKN2B |
Mandatory Visualizations
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[1][2]
Materials:
-
Colorectal cancer cell lines (e.g., HT29, HCT116, SW480) with known active Wnt signaling.
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Wnt/β-catenin Signaling TCF/LEF Reporter Assay
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.[2][3][4]
Materials:
-
HEK293T or a colorectal cancer cell line.
-
TCF/LEF luciferase reporter plasmid (e.g., TOPflash) and a control plasmid with mutated TCF/LEF binding sites (e.g., FOPflash).
-
Renilla luciferase plasmid (for normalization).
-
Transfection reagent.
-
Wnt3a conditioned medium or recombinant Wnt3a.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect cells in a 24-well plate with the TOPflash (or FOPflash) reporter, Renilla luciferase plasmid, and a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with this compound at various concentrations in the presence of Wnt3a to stimulate the pathway.
-
Incubation: Incubate for another 24 hours.
-
Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer from the assay kit.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of Wnt signaling relative to the Wnt3a-stimulated control.
Apoptosis Assays
A. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the kit manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
B. Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit or a colorimetric equivalent.
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound for the desired time.
-
Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Measurement: Measure luminescence using a luminometer.
-
Data Analysis: Express the results as fold change in caspase activity compared to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
70% cold ethanol (B145695).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours and harvest.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 population indicative of apoptosis.
Western Blotting for Protein Expression
This technique is used to detect changes in the expression levels of specific proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., against β-catenin, c-Myc, Cyclin D1, cleaved PARP, cleaved Caspase-3, p21, CDK4, and a loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse this compound-treated cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify band intensities and normalize to the loading control.
Quantitative Real-Time PCR (qPCR) for Gene Expression
qPCR is used to measure the relative changes in the mRNA levels of target genes.
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
qPCR instrument.
-
Primers for target genes (see Table 6).
Table 6: Human qPCR Primer Sequences
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Source |
| LGR5 | CCTGCTTGACTTTGAGGAAGACC | CCAGCCATCAAGCAGGTGTTCA | |
| CDKN2B | GAGCAGCATGGAGCCTTCGG | CATGGTTACTGCCTCTGGTG | |
| AXIN2 | CCTTTTGCGAGAGAGATACT | CCTTTAGTGTTCCCTGCTAG | |
| c-MYC | TCAAGAGGTGCCACGTCTCC | TCTTGGAGCAGGATAGTCCTT | |
| CCND1 | TCTACACCGACAACTCCATCCG | TCTGGCATTTTGGAGAGGAAGTG | OriGene |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC | Literature |
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from this compound-treated cells and synthesize cDNA.
-
qPCR Reaction: Set up qPCR reactions with SYBR Green master mix, cDNA, and gene-specific primers.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).
References
Application Notes and Protocols: Assessing the Effect of YB-0158 on Sam68
For Researchers, Scientists, and Drug Development Professionals
Introduction
YB-0158 is a novel reverse-turn peptidomimetic small molecule identified through in silico screening as a potent binder of the RNA-binding protein Sam68 (Src-associated in mitosis of 68 kDa).[1][2] Sam68 is a multifunctional protein implicated in various cellular processes, including RNA processing, signal transduction, and cell cycle regulation.[3][4][5][6] Its overexpression has been linked to the progression of several cancers, including colorectal and breast cancer.[3][7][8][9] this compound has been shown to be a direct protein target of Sam68 and exhibits anti-cancer stem cell (CSC) activity by modulating Sam68's function.[1][10][[“]]
These application notes provide detailed protocols for assessing the molecular and cellular effects of this compound on Sam68, focusing on its mechanism of action in cancer cells.
Mechanism of Action of this compound on Sam68
This compound exerts its effects by directly binding to Sam68, which disrupts its interaction with the tyrosine kinase Src.[1][7][12][13] This disruption leads to the accumulation of Sam68 in the nucleus.[1] In the nucleus, Sam68 associates with the transcriptional coactivator CREB-binding protein (CBP), sequestering it from the chromatin.[1] This sequestration inhibits the Wnt/β-catenin signaling pathway, a critical pathway for cancer stem cell maintenance.[1][7][12][14] Additionally, the nuclear accumulation of Sam68 has been observed to upregulate the expression of NF-κB target genes.[1][13] The downstream effects of this compound treatment include reduced cell proliferation, increased apoptosis, and a decrease in cancer stem cell activity.[1]
Signaling Pathway Diagram
Caption: this compound mediated disruption of Sam68-Src interaction and its downstream effects.
Experimental Protocols
The following protocols outline key experiments to assess the effects of this compound on Sam68.
Co-Immunoprecipitation (Co-IP) to Assess Sam68-Src Interaction
This protocol is designed to determine if this compound disrupts the interaction between Sam68 and Src.
Materials:
-
Colorectal cancer cell lines (e.g., HT29, HCT116)
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Sam68 antibody
-
Anti-Src antibody
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blot reagents
Protocol:
-
Culture colorectal cancer cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO for the indicated time.
-
Wash cells with ice-cold PBS and lyse with cell lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Pre-clear the lysates by incubating with protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with an anti-Sam68 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-Src antibody. A decrease in the amount of Src co-immunoprecipitated with Sam68 in this compound-treated cells compared to the control indicates disruption of the interaction.
Immunofluorescence to Visualize Sam68 Nuclear Accumulation
This protocol allows for the visualization of Sam68 subcellular localization following this compound treatment.
Materials:
-
Cells grown on coverslips
-
This compound
-
DMSO
-
Paraformaldehyde (PFA) for fixing
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Sam68
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with this compound or DMSO.
-
Wash cells with PBS and fix with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-Sam68 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope. Increased nuclear fluorescence of Sam68 in this compound-treated cells indicates nuclear accumulation.
Chromatin Immunoprecipitation (ChIP) for CBP Recruitment
This protocol assesses the effect of this compound on the recruitment of CBP to the promoters of Wnt/β-catenin target genes.
Materials:
-
Cells treated with this compound or DMSO
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
ChIP lysis buffer
-
Sonication equipment
-
Anti-CBP antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting the promoters of Wnt target genes (e.g., LGR5, MYC)
Protocol:
-
Treat cells with this compound or DMSO.
-
Cross-link proteins to DNA with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate to shear the chromatin.
-
Immunoprecipitate the chromatin with an anti-CBP antibody.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Perform qPCR using primers specific to the promoter regions of Wnt target genes. A decrease in the amount of precipitated promoter DNA in this compound-treated cells suggests reduced CBP recruitment.
Experimental Workflow Diagram
Caption: Workflow for assessing the multifaceted effects of this compound on Sam68.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Sam68-Src Interaction and Sam68 Nuclear Localization
| Treatment | Co-immunoprecipitated Src (relative to input) | Nuclear Sam68 (% of total cells) |
| DMSO | 1.00 ± 0.12 | 15 ± 3% |
| This compound (EC₅₀) | 0.35 ± 0.08 | 75 ± 8% |
Table 2: Effect of this compound on Gene Expression and Cellular Phenotypes
| Treatment | CBP Recruitment to LGR5 Promoter (fold enrichment) | LGR5 mRNA Expression (relative to control) | Caspase 3/7 Activity (relative to control) | Cell Proliferation (% EdU positive) |
| DMSO | 1.00 ± 0.15 | 1.00 ± 0.10 | 1.00 ± 0.05 | 45 ± 5% |
| This compound (EC₅₀) | 0.42 ± 0.09 | 0.28 ± 0.06 | 3.5 ± 0.4 | 18 ± 3% |
Note: The data presented in these tables are representative and should be replaced with actual experimental results.
Verifying the Specificity of this compound's Effect on Sam68
To ensure that the observed effects of this compound are mediated through its interaction with Sam68, several control experiments are crucial.
Logical Relationship Diagram
Caption: Logical framework for verifying the Sam68-dependency of this compound's effects.
-
Sam68 Knockdown: Depleting Sam68 levels in cancer cells is expected to reduce the potency of this compound, leading to a higher EC₅₀ value for growth inhibition.[1]
-
Sam68 Overexpression: Conversely, overexpressing wild-type Sam68 should sensitize cells to this compound, resulting in a lower EC₅₀.[1]
-
Site-Directed Mutagenesis: Overexpressing a Sam68 mutant with a predicted decreased affinity for this compound (e.g., G305N) should lead to reduced potency of the compound, confirming the importance of this specific residue in the interaction.[1]
By performing these experiments, researchers can confidently attribute the observed cellular and molecular changes upon this compound treatment to its specific interaction with Sam68.
References
- 1. Pharmacological targeting of Sam68 functions in colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sam68-is-a-druggable-vulnerability-point-in-cancer-stem-cells - Ask this paper | Bohrium [bohrium.com]
- 3. The RNA-binding protein Sam68 is a multifunctional player in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Sam68 in Post-Transcriptional Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Targeting the RNA-binding protein Sam68 as a treatment for cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effective targeting of breast cancer stem cells by combined inhibition of Sam68 and Rad51 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. consensus.app [consensus.app]
- 12. Role of Sam68 in different types of cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sam68 is a druggable vulnerability point in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
preparing YB-0158 solutions for research experiments
Application Notes and Protocols for YB-0158
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of this compound, a potent peptidomimetic inhibitor targeting cancer stem cells (CSCs). This compound disrupts the Sam68-Src interaction, leading to the induction of apoptosis and inhibition of the Wnt signaling pathway in colorectal cancer (CRC) cells.[1][2][3]
Chemical Properties and Storage
| Property | Value |
| Synonyms | Wnt pathway inhibitor 2 |
| Molecular Weight | 705.61 g/mol [4] |
| Formula | C32H34N7O7P.2Na[4] |
| Appearance | Solid[4] |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months[4] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month[1][4] |
Note: For long-term storage, it is recommended to store this compound as a solid at -20°C. Once in solution, aliquot to avoid repeated freeze-thaw cycles.[1]
Quantitative Data Summary
The following table summarizes the biological activity of this compound in various experimental models.
| Parameter | Cell Line/Model | Value | Reference |
| EC50 | MC38 cells | 1.64 μM | [1] |
| Apoptosis Induction | CRC cells | 0.2 μM and 0.5 μM (48 hours) | [1] |
| Inhibition of CBP Recruitment | HT29 cells | 0.3 μM | [1] |
| In Vivo Dosage | C57BL/6 mice with MC38 cells | 100 mg/kg (IP) | [1] |
Experimental Protocols
Preparation of this compound Stock Solutions
For In Vitro Experiments:
-
Objective: To prepare a 10 mM stock solution in DMSO.
-
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution from this compound with a molecular weight of 705.61, dissolve 7.06 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[1]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
For In Vivo Experiments:
Several solvent formulations can be used for in vivo administration. Below are three validated protocols.[1]
-
Protocol 1 (PEG300, Tween-80, Saline):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final solution, add 100 μL of the DMSO stock solution to 400 μL of PEG300 and mix well.
-
Add 50 μL of Tween-80 and mix until the solution is clear.
-
Add 450 μL of saline to reach the final volume of 1 mL. The solubility in this formulation is ≥ 2.5 mg/mL.[1]
-
-
Protocol 2 (SBE-β-CD in Saline):
-
Prepare a stock solution in 10% DMSO.
-
Add this to 90% (20% SBE-β-CD in Saline). The solubility in this formulation is ≥ 2.5 mg/mL.[1]
-
-
Protocol 3 (Corn Oil):
-
Prepare a stock solution in 10% DMSO.
-
Add this to 90% Corn Oil. The solubility in this formulation is ≥ 2.5 mg/mL.[1]
-
Cell-Based Apoptosis Assay
-
Objective: To determine the effect of this compound on apoptosis in colorectal cancer cells.
-
Materials:
-
CRC cell lines (e.g., HT29, HCT116)[5]
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
Caspase-3/7 detection reagent
-
Plate reader
-
-
Protocol:
-
Seed CRC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1 μM) and a vehicle control (DMSO) for 48 hours.[1]
-
After the incubation period, add the Caspase-3/7 detection reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or fluorescence using a plate reader to quantify activated Caspase-3/7 levels, which is indicative of apoptosis.[1]
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the Sam68-Src interaction, leading to reduced β-catenin stabilization and apoptosis induction.
Experimental Workflow: In Vitro Apoptosis Assay
Caption: Workflow for assessing this compound induced apoptosis in colorectal cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological targeting of Sam68 functions in colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ammonium | Peptide mimetic small molecules | TargetMol [targetmol.com]
- 4. This compound | Sam68 inhibitor | Probechem Biochemicals [probechem.com]
- 5. In vitro characterization of spheres derived from colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
YB-0158 Technical Support Center: Troubleshooting Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on resolving insolubility issues encountered with YB-0158. The following information is curated to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO at concentrations up to 100 mg/mL (142.13 mM) and 10 mM.[1][2] It is important to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: If you observe precipitation or incomplete dissolution, gentle heating and/or sonication can be used to facilitate the dissolution process.[1][3] Ensure the solution is clear before use. For challenging cases, consider preparing a more dilute stock solution.
Q3: Can I dissolve this compound directly in aqueous solutions like water or saline?
A3: No, this compound is practically insoluble in water (< 0.1 mg/mL). Direct dissolution in aqueous buffers is not recommended and will likely result in precipitation.
Q4: How should I prepare this compound for in vivo studies?
A4: For in vivo applications, a stock solution in DMSO should first be prepared. This stock solution can then be further diluted into an appropriate vehicle. Several protocols using co-solvents have been established to maintain solubility. For example, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been shown to yield a clear solution at a concentration of at least 2.5 mg/mL.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions should be stored under the following conditions to ensure stability:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
It is advisable to store solutions in sealed containers, protected from moisture.
Troubleshooting Guide
This guide addresses common issues encountered during the handling of this compound.
Issue 1: Precipitate forms when diluting DMSO stock solution into aqueous media.
-
Cause: This is a common occurrence when a compound with low aqueous solubility is diluted from a high-concentration organic stock into an aqueous buffer. The final concentration of the compound in the aqueous medium may exceed its solubility limit.
-
Solution:
-
Decrease the final concentration: Try diluting your stock solution further to achieve a lower final concentration in your assay.
-
Optimize the solvent concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible while maintaining solubility, typically below 0.5%.
-
Use a co-solvent system: For certain applications, the inclusion of solubilizing agents or co-solvents in your final aqueous medium may be necessary.
-
Issue 2: Inconsistent experimental results.
-
Cause: Inconsistent results can often be attributed to incomplete dissolution or precipitation of the compound, leading to a lower effective concentration in the experiment.
-
Solution:
-
Visually inspect your solutions: Before each use, carefully inspect your stock solution and final dilutions for any signs of precipitation.
-
Prepare fresh dilutions: It is best practice to prepare fresh dilutions from your stock solution for each experiment.
-
Vortex before use: Ensure your solutions are thoroughly mixed by vortexing before adding to your experimental setup.
-
Quantitative Data Summary
The following tables provide a summary of the solubility data for this compound.
Table 1: this compound Solubility in Different Solvents
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (142.13 mM) | |
| Water | < 0.1 mg/mL (Insoluble) |
Table 2: Formulations for In Vivo Studies
| Protocol | Composition | Resulting Solubility | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.55 mM) | |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.55 mM) | |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.55 mM) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the this compound powder to achieve a final concentration of 10 mM.
-
Dissolve: If necessary, use a sonicator or gently warm the solution to ensure complete dissolution. Visually confirm that no solid particles remain.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (Example)
This protocol is an example based on the formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Prepare a concentrated DMSO stock: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
Mix Solvents: In a sterile tube, add the required volume of the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add Tween-80: Add Tween-80 to the DMSO/PEG300 mixture and mix until a homogenous solution is formed.
-
Add Saline: Finally, add the saline to the mixture to reach the final desired volume and concentration. The final solution should be clear.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility issues.
References
Technical Support Center: Optimizing YB-0158 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing YB-0158 in cell viability assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting data to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a peptidomimetic small molecule that acts as a potent inhibitor of the Wnt/β-catenin signaling pathway. Its primary mechanism involves the disruption of the interaction between Sam68 (Src-associated in mitosis 68 kDa protein) and Src kinase. This disruption leads to the nuclear accumulation of Sam68, which in turn modulates gene expression, leading to the downregulation of Wnt/β-catenin target genes and the upregulation of NF-κB target genes. This cascade of events ultimately induces apoptosis in cancer cells, particularly in colorectal cancer stem cells.
Q2: What is a good starting concentration range for this compound in a cell viability assay?
A2: A good starting point for a dose-response experiment with this compound is to test a broad range of concentrations, spanning from low nanomolar to mid-micromolar (e.g., 0.01 µM to 50 µM). The EC50 of this compound has been reported to be 1.64 µM in MC38 cells. For initial experiments, you could center your concentrations around this value. However, the optimal concentration is highly cell-line dependent, so it is crucial to perform a dose-response curve for your specific cell line of interest.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). For long-term storage, it is recommended to store the stock solution at -80°C. For short-term storage (up to one month), -20°C is acceptable. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed a level toxic to your cells (typically <0.5%).
Q4: How long should I incubate cells with this compound before assessing cell viability?
A4: The optimal incubation time will vary depending on the cell line and the specific biological question. A common starting point is 24 to 72 hours. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) in conjunction with your dose-response experiment to determine the ideal treatment duration for observing a significant effect on cell viability.
Q5: What are the expected downstream effects of this compound treatment that I can measure to confirm its activity?
A5: To confirm that this compound is acting on its intended pathway, you can measure the following downstream effects:
-
Decreased Wnt/β-catenin signaling: This can be quantified using a TCF/LEF luciferase reporter assay, where a decrease in luciferase activity indicates pathway inhibition.
-
Increased NF-κB signaling: This can be measured using an NF-κB luciferase reporter assay, where an increase in luciferase activity indicates pathway activation.
-
Induction of apoptosis: This can be assessed by Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring the activity of caspases 3 and 7.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use a multichannel pipette for adding reagents and ensure proper mixing. |
| No significant effect on cell viability, even at high concentrations | - this compound inactivity- Cell line is resistant- Insufficient incubation time | - Verify the integrity and proper storage of your this compound stock.- Confirm that your cell line has an active Wnt/β-catenin pathway.- Perform a time-course experiment to determine the optimal treatment duration. |
| High levels of cell death in control wells | - Solvent (DMSO) toxicity- Poor cell health | - Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control.- Ensure cells are healthy and in the logarithmic growth phase before seeding. |
| Unexpected increase in cell viability at certain concentrations | - Hormetic effect- Off-target effects | - This can sometimes be observed with signaling pathway inhibitors. Carefully document the dose-response curve. Consider investigating the underlying mechanism if the effect is reproducible. |
Data Presentation
Due to the limited availability of comprehensive public data for this compound across multiple cell lines, the following tables present representative data from studies on closely related Wnt/β-catenin signaling inhibitors, CWP232228 and ICG-001, to illustrate expected outcomes.
Table 1: Representative IC50 Values of Wnt/β-catenin Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| CWP232228 | HCT116 | Colon Cancer | 24 | 4.81[1] |
| 48 | 1.31[1] | |||
| 72 | 0.91[1] | |||
| ICG-001 | KHOS | Osteosarcoma | 72 | 0.83[2] |
| MG63 | Osteosarcoma | 72 | 1.05[2] | |
| 143B | Osteosarcoma | 72 | 1.24 | |
| SW480 | Colon Cancer | Not Specified | ~5 | |
| HCT116 | Colon Cancer | Not Specified | ~10 |
Table 2: Representative Apoptosis Induction Data for a Wnt/β-catenin Inhibitor (CWP232228) in HCT116 Colon Cancer Cells
| Treatment Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) |
| 0 (Control) | 24 | ~5% |
| 1.0 | 24 | ~15% |
| 5.0 | 24 | ~30% |
(Data are estimated based on graphical representations in the cited literature and serve for illustrative purposes.)
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the dose-dependent effect of this compound on the viability of a chosen cancer cell line.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. A common approach is to prepare 2X concentrated solutions. b. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same final DMSO concentration) to the respective wells. c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light. c. Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. d. Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of a "medium-only" blank from all experimental wells. b. Normalize the absorbance readings of the treated wells to the vehicle control wells to calculate the percentage of cell viability. c. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Assessment using Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cancer cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that will not lead to over-confluence by the end of the experiment. b. Allow cells to attach overnight. c. Treat cells with the desired concentrations of this compound (and a vehicle control) for the predetermined optimal time.
-
Cell Harvesting: a. Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. b. Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension to a new tube. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Cell Viability Assay Workflow.
Caption: Troubleshooting Logic Flowchart.
References
Technical Support Center: Improving the In Vivo Delivery of YB-0158
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the in vivo delivery of YB-0158, a novel kinase inhibitor. The information provided herein is intended to facilitate successful experimental outcomes through detailed troubleshooting guides, frequently asked questions, and standardized protocols.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the in vivo delivery of this compound?
A1: The principal challenge for this compound is its low aqueous solubility due to its hydrophobic nature. This can lead to difficulties in preparing stable formulations for administration, resulting in potential precipitation, low bioavailability, and high variability in experimental results.[1][2]
Q2: What is the recommended starting approach for formulating this compound for in vivo studies?
A2: For initial studies, a co-solvent approach is recommended. This compound should first be fully dissolved in 100% Dimethyl Sulfoxide (DMSO). This stock solution can then be diluted with a vehicle such as a polyethylene (B3416737) glycol (e.g., PEG400) and saline mixture. It is critical to keep the final DMSO concentration as low as possible (ideally <5%) to minimize toxicity.[3][4]
Q3: How can I address high inter-animal variability in plasma concentrations of this compound?
A3: High variability often stems from inconsistent drug dissolution and absorption.[5] To mitigate this, ensure precise and consistent preparation of the formulation for every experiment. Standardize experimental conditions, such as the fasting state of the animals, as the presence of food can alter gastrointestinal physiology and affect absorption. Using a larger number of animals per group can also help manage variability statistically.
Q4: What should I do if I observe precipitation of this compound upon dilution with an aqueous vehicle?
A4: Precipitation indicates that the solubility limit has been exceeded. To address this, you can try increasing the proportion of co-solvents like PEG400 or using surfactants such as Tween® 80. Performing a stepwise dilution while vortexing vigorously can also help maintain solubility. If precipitation persists, developing a more advanced formulation, such as a lipid-based system, may be necessary.
Q5: Are there potential on-target or off-target effects to consider with this compound?
A5: On-target effects are related to the inhibition of its primary kinase target and its downstream pathways. Off-target effects, a possibility with any small molecule inhibitor, should be monitored. To confirm that the observed phenotype is due to on-target inhibition, consider using a structurally similar but biologically inactive analog of this compound as a negative control in parallel experiments.
II. Troubleshooting Guides
Issue 1: Poor Bioavailability and Low Efficacy
-
Symptoms:
-
Sub-optimal or no therapeutic effect observed in disease models, even at high doses.
-
Pharmacokinetic (PK) analysis reveals low plasma exposure (AUC) and Cmax.
-
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Poor Solubility & Dissolution | The compound is not adequately dissolved in the gastrointestinal tract (for oral dosing) or precipitates upon injection. |
| Optimize Formulation: Enhance solubility by using co-solvents (e.g., PEG400), surfactants (e.g., Tween® 80), or consider lipid-based formulations like self-emulsifying drug delivery systems (SEDDS). | |
| Rapid Metabolism | This compound may be quickly cleared by first-pass metabolism in the liver or gut wall. |
| Conduct PK Studies: Perform a pharmacokinetic study comparing intravenous (IV) and oral (PO) administration to determine absolute bioavailability. If metabolism is high, consider alternative routes like intraperitoneal (IP) or subcutaneous (SC) injection to bypass the liver initially. | |
| Efflux Transporter Activity | The compound may be a substrate for efflux transporters (e.g., P-glycoprotein) in the intestine, limiting its absorption. |
| In Vitro Permeability Assays: Use cell-based assays (e.g., Caco-2) to determine if this compound is a substrate for common efflux transporters. |
Issue 2: Formulation Instability and Injection Site Reactions
-
Symptoms:
-
The formulated solution appears cloudy or contains visible precipitate.
-
Animals exhibit signs of distress, irritation, or inflammation at the injection site.
-
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Precipitation Over Time | The compound crystallizes out of the solution after preparation. |
| Prepare Fresh Formulations: Always prepare the dosing solution immediately before administration. Do not store diluted formulations. | |
| Assess Vehicle Compatibility: Test the solubility and stability of this compound in a small panel of different GRAS (Generally Regarded As Safe) excipients. | |
| Irritating Vehicle | High concentrations of solvents like DMSO or ethanol (B145695) can cause local tissue irritation. |
| Minimize Harsh Solvents: Keep the final concentration of DMSO or other organic solvents to a minimum (<5% is recommended). | |
| pH Adjustment: Ensure the pH of the final formulation is close to physiological pH (7.2-7.4) to reduce irritation. | |
| Improper Injection Technique | Incorrect administration can cause tissue damage or leakage of the compound. |
| Proper Training: Ensure personnel are well-trained in the specific injection technique (e.g., IP, IV, PO). | |
| Rotate Injection Sites: For repeat dosing studies, rotate the injection site to minimize cumulative irritation. |
III. Data & Experimental Protocols
Data Presentation: this compound Characteristics
The following tables provide key data for this compound to guide formulation and experimental design.
Table 1: Solubility of this compound in Common Vehicles
| Vehicle | Solubility (mg/mL) at 25°C | Notes |
| Water | < 0.01 | Practically insoluble. |
| PBS (pH 7.4) | < 0.01 | Practically insoluble. |
| DMSO | > 50 | Highly soluble; suitable as a primary solvent. |
| Ethanol (100%) | ~15 | Soluble; can be used as a co-solvent. |
| PEG400 | ~20 | Good solubility; suitable as a co-solvent for improving aqueous compatibility. |
| Corn Oil | ~5 | Moderately soluble; can be used for oral or subcutaneous formulations. |
Table 2: Recommended Starting Doses and Maximum Volumes by Administration Route
| Route | Species | Recommended Needle Gauge | Max Volume | Recommended Starting Dose |
| Intraperitoneal (IP) | Mouse | 26-27 G | 10 mL/kg | 10 mg/kg |
| Oral Gavage (PO) | Rat | 16-18 G (flexible tip) | 10 mL/kg | 25 mg/kg |
| Intravenous (IV) | Mouse | 28-30 G | 5 mL/kg | 2 mg/kg |
Table 3: Representative Pharmacokinetic Parameters of this compound in Mice (10 mg/kg IP)
| Parameter | Value | Definition |
| Cmax | 1.2 µg/mL | Maximum observed plasma concentration. |
| Tmax | 0.5 hours | Time to reach Cmax. |
| AUC (0-inf) | 4.8 µg*h/mL | Area under the plasma concentration-time curve. |
| T½ (half-life) | 2.5 hours | The time required for the concentration to reduce by half. |
Note: These PK values are representative and may vary based on the specific strain, sex, and formulation used.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection in Mice
This protocol describes the preparation of a 1 mg/mL dosing solution of this compound in a vehicle of 5% DMSO / 40% PEG400 / 55% Saline.
Materials:
-
This compound powder
-
DMSO (sterile, injectable grade)
-
PEG400 (sterile, injectable grade)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Weigh Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 1 mg/mL solution, weigh 1 mg.
-
Primary Dissolution: Add DMSO to the powder to create a concentrated stock solution. For a final concentration of 5% DMSO, add 50 µL of DMSO to the 1 mg of this compound. Vortex thoroughly until the powder is completely dissolved.
-
Add Co-solvent: Add 400 µL of PEG400 to the DMSO solution. Vortex again for at least 30 seconds to ensure the mixture is homogeneous.
-
Final Dilution: Slowly add 550 µL of sterile saline to the mixture in a dropwise manner while continuously vortexing. This slow addition is crucial to prevent precipitation.
-
Final Check: Visually inspect the final solution. It should be clear and free of any precipitate. If the solution is cloudy, it may not be suitable for injection.
-
Administration: Use the formulation immediately after preparation. Administer to the animal based on body weight (e.g., for a 25 g mouse, inject 250 µL for a 10 mg/kg dose).
Protocol 2: Administration of this compound via Oral Gavage in Rats
This protocol details the standard procedure for oral gavage in rats.
Materials:
-
This compound formulation
-
Appropriately sized syringe
-
Flexible-tipped oral gavage needle (16-18 G for adult rats)
Procedure:
-
Animal Restraint: Properly restrain the rat to immobilize its head and body. The animal should be held in an upright position.
-
Measure Gavage Needle: Measure the correct insertion length by placing the tip of the gavage needle at the corner of the rat's mouth and extending it to the last rib. Mark this length on the needle.
-
Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue. Allow the rat to swallow the tip, which facilitates entry into the esophagus. Advance the needle smoothly to the pre-measured mark. There should be no resistance. If resistance is met, withdraw and reposition.
-
Administer Compound: Once the needle is correctly placed, administer the compound slowly and steadily.
-
Withdrawal and Monitoring: After administration, withdraw the needle slowly. Monitor the animal for several minutes to ensure there are no signs of respiratory distress, which could indicate accidental entry into the trachea.
IV. Visualizations
Caption: A standard experimental workflow for the in vivo evaluation of this compound.
Caption: A decision tree for troubleshooting low in vivo efficacy of this compound.
Caption: The inhibitory action of this compound on its hypothetical signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: YB-0158 Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with the novel kinase inhibitor, YB-0158. This compound is a potent and selective inhibitor of the hypothetical XYZ signaling pathway, a critical regulator of cell proliferation and survival.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in cell-based assays?
A1: The optimal concentration of this compound will vary depending on the cell line and the specific assay. We recommend performing a dose-response curve to determine the IC50 value in your system. As a starting point, a concentration range of 0.1 nM to 10 µM is suggested. Below is a table of expected IC50 values in various cancer cell lines.
| Cell Line | Cancer Type | Expected IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 150 |
| U-87 MG | Glioblastoma | 75 |
| HCT116 | Colon Cancer | 200 |
Q2: How can I be sure that the observed effects are specific to this compound's inhibition of the XYZ pathway?
A2: To ensure the observed effects are on-target, we recommend including the following controls in your experimental design:
-
A structurally related inactive compound: This will help differentiate between effects due to the specific chemical structure of this compound and those due to non-specific interactions.
-
A known inhibitor of the XYZ pathway: This will serve as a positive control and help validate your assay.
-
Rescue experiments: If possible, overexpressing a downstream effector of the XYZ pathway should rescue the phenotype induced by this compound.
Q3: What are the common sources of variability in this compound experiments?
A3: Variability in experimental results can arise from several sources. The three main types of experimental error are systematic, random, and blunders.[1] Systematic errors can be caused by incorrectly calibrated equipment, while random errors can result from unpredictable fluctuations in experimental conditions.[1][2] Human errors, or blunders, are also a potential source of variability.[1] For instance, if a scale is not calibrated correctly, it might consistently provide a weight that is higher than the actual weight, leading to systematic errors that can affect the accuracy and precision of your data.[2] To minimize variability, it is crucial to carefully calibrate instruments and ensure procedures are followed correctly.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a calibrated automated cell counter for accurate cell counts.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause: Contamination.
-
Solution: Regularly check cell cultures for any signs of contamination. Use proper aseptic techniques during all experimental procedures.
-
Problem 2: No significant inhibition of the XYZ pathway observed after this compound treatment.
-
Possible Cause: Incorrect dosage or treatment time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
-
-
Possible Cause: Low expression of the target kinase in the chosen cell line.
-
Solution: Verify the expression level of the target kinase in your cell line using Western blot or qPCR. Select a cell line with robust expression of the target.
-
-
Possible Cause: Compound instability.
-
Solution: Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Store the compound as recommended on the datasheet.
-
Experimental Protocols
Protocol 1: Western Blot Analysis for XYZ Pathway Inhibition
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the phosphorylated form of a downstream effector of the XYZ pathway overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
how to minimize off-target effects of YB-0158
Technical Support Center: YB-0158
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of this compound.
Frequently Asked Questions (FAQs)
1. What is the primary target of this compound and its known off-targets?
This compound is a potent inhibitor of Target Kinase A , a key regulator of cell proliferation and survival. However, at higher concentrations, it has been observed to inhibit Off-Target Kinase B , which is involved in a parallel signaling pathway that can influence cell migration.
2. I am observing an unexpected phenotype in my cell-based assays that is not consistent with the known function of Target Kinase A. What could be the cause?
This discrepancy could be due to the off-target inhibition of Off-Target Kinase B. It is crucial to determine the concentration window where this compound is selective for Target Kinase A. We recommend performing a dose-response experiment and monitoring signaling outputs from both pathways.
3. How can I confirm that the observed effects in my experiment are due to the inhibition of Target Kinase A and not Off-Target Kinase B?
A rescue experiment is the most definitive way to confirm on-target activity. This can be achieved by introducing a version of Target Kinase A that is resistant to this compound into your cells. If the phenotype is rescued, it confirms the effect is on-target.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values across different cell lines.
Possible Cause: The relative expression levels of Target Kinase A and Off-Target Kinase B can vary between cell lines. A higher expression of Off-Target Kinase B might lead to a lower apparent potency if both kinases contribute to the measured endpoint (e.g., cell viability).
Solution:
-
Characterize Target Expression: Quantify the protein levels of both Target Kinase A and Off-Target Kinase B in your cell lines using Western blot or mass spectrometry.
-
Pathway-Specific Readouts: Use assays that specifically measure the downstream signaling of Target Kinase A (e.g., phosphorylation of a direct substrate) instead of a general endpoint like cell viability.
Issue 2: The compound shows high potency in biochemical assays but weaker activity in cellular assays.
Possible Cause: This discrepancy can be due to poor cell permeability of this compound or rapid metabolism of the compound within the cell.
Solution:
-
Cellular Uptake Assays: Perform experiments to measure the intracellular concentration of this compound.
-
Time-Course Experiments: Assess the stability of the compound in your cell culture medium and within the cells over the time course of your experiment.
Quantitative Data Summary
The following tables provide a template for summarizing the selectivity and potency data for this compound.
Table 1: In Vitro Kinase Selectivity of this compound
| Kinase Target | IC50 (nM) |
| Target Kinase A | 15 |
| Off-Target Kinase B | 250 |
| Kinase C | >10,000 |
| Kinase D | >10,000 |
Table 2: Cellular Potency of this compound in HEK293 Cells
| Assay Readout | IC50 (nM) |
| p-Substrate A (Target Kinase A pathway) | 30 |
| p-Substrate B (Off-Target Kinase B pathway) | 450 |
| Cell Viability | 150 |
Experimental Protocols
Protocol 1: Determining Cellular On-Target vs. Off-Target Selectivity
-
Cell Seeding: Plate cells at a density of 10,000 cells/well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for 2 hours.
-
Cell Lysis: Lyse the cells and collect the protein lysate.
-
Western Blotting: Perform Western blot analysis to detect the phosphorylation levels of a direct downstream substrate of Target Kinase A (p-Substrate A) and a substrate of Off-Target Kinase B (p-Substrate B).
-
Data Analysis: Quantify the band intensities and plot the dose-response curves to determine the IC50 values for the inhibition of each pathway.
Visualizations
Caption: Signaling pathways of this compound's on-target and off-target effects.
Caption: Experimental workflow for deconvoluting on-target vs. off-target effects.
Caption: Relationship between this compound concentration and on/off-target effects.
YB-0158 Technical Support Center: Patient-Derived Xenograft (PDX) Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the efficacy of YB-0158 in patient-derived xenograft (PDX) models. The following troubleshooting guides and FAQs address common issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental small molecule inhibitor of Sam68 (Src-associated in mitosis 68 kDa protein).[1] Sam68 is an RNA-binding protein implicated in various cellular processes, including signal transduction and RNA processing. In colorectal cancer models, this compound has been shown to target cancer stem cell (CSC) functions by impairing self-renewal capacity.[1] Its mechanism involves the downregulation of the Wnt/β-Catenin signaling pathway, a key pathway in maintaining pluripotency and epithelial-to-mesenchymal transition (EMT).[1] Treatment with this compound leads to a decrease in the expression of cell cycle regulators and an increase in intestinal differentiation markers.[1]
Q2: How should I select appropriate PDX models for this compound studies?
A2: Model selection is critical for a successful study. Patient-derived xenografts retain the molecular heterogeneity of the original patient tumor.[2] For this compound, it is crucial to select models based on molecular characteristics that predict sensitivity. We recommend prioritizing PDX models with high expression of the drug target, Sam68, and evidence of active Wnt/β-Catenin signaling. Comprehensive molecular annotation of each PDX model is necessary for the robust evaluation of targeted therapies.
Q3: What are the general challenges I should be aware of when working with PDX models?
A3: While PDX models are powerful tools, they have inherent challenges. These include:
-
Model Quality and Integrity: A significant percentage of PDX models may have quality issues, including misidentification, cross-contamination, or infections. Murine cell contamination is also a widespread issue that can confound results.
-
Lack of an Intact Immune System: The use of immunocompromised mice limits the study of immuno-oncology agents and may alter the tumor microenvironment (TME).
-
Stromal Component Replacement: Over time and passages, the original human stromal components in the tumor are often replaced by murine stroma, which can affect signaling pathways and drug response.
-
Clonal Evolution: PDX tumors can undergo clonal evolution and selection bias during serial passaging, potentially diverging from the original patient tumor.
Troubleshooting Guide
Problem: Suboptimal or No Tumor Response to this compound
This is a common issue in preclinical studies. The lack of efficacy can stem from multiple factors related to the model, the drug, or the experimental design.
-
Possible Cause 1: Inappropriate PDX Model Selection
-
Question: Did the selected PDX model have the right molecular characteristics?
-
Answer: this compound efficacy is dependent on the presence of its target, Sam68, and an active Wnt/β-Catenin pathway. Before initiating large-scale efficacy studies, it is essential to characterize your PDX models.
Table 1: Recommended PDX Model Characterization
Analysis Type Method Target Biomarker Purpose Gene Expression qRT-PCR / RNA-Seq KRTAP5-8 (Sam68) Quantify target gene expression. Protein Expression Western Blot / IHC Sam68, β-Catenin Confirm target protein presence and pathway activation. Pathway Activity Luciferase Reporter Assay TCF/LEF Reporter Functionally confirm Wnt pathway activity. | Genomics | Whole Exome Seq | APC, CTNNB1 mutations | Identify mutations that constitutively activate the Wnt pathway. |
-
-
Possible Cause 2: Suboptimal Dosing or Pharmacokinetics (PK)
-
Question: Is the dose and schedule of this compound sufficient to achieve the desired biological effect?
-
Answer: Inadequate tumor drug exposure is a common reason for poor efficacy. A dose-response study should be conducted to determine the optimal therapeutic window for this compound in your specific PDX model.
Table 2: Example Dose-Response Study Design
Group Treatment Dose (mg/kg) Schedule Number of Mice 1 Vehicle Control N/A Daily (PO) 8-10 2 This compound Low Dose (e.g., 10) Daily (PO) 8-10 3 This compound Mid Dose (e.g., 30) Daily (PO) 8-10 | 4 | this compound | High Dose (e.g., 100) | Daily (PO) | 8-10 |
-
-
Possible Cause 3: Unexpected Toxicity
-
Question: Are the mice showing signs of toxicity (e.g., weight loss, lethargy)?
-
Answer: Toxicity can limit the achievable therapeutic dose. If toxicity is observed, a Maximum Tolerated Dose (MTD) study is recommended to establish a safe and effective dose range.
Table 3: Example Maximum Tolerated Dose (MTD) Study Design
Group Treatment Dose (mg/kg) Schedule Endpoints 1 This compound Dose Level 1 Daily for 14 days Body weight, clinical signs, CBC/Chemistry 2 This compound Dose Level 2 Daily for 14 days Body weight, clinical signs, CBC/Chemistry 3 This compound Dose Level 3 Daily for 14 days Body weight, clinical signs, CBC/Chemistry | 4 | this compound | Dose Level 4 | Daily for 14 days | Body weight, clinical signs, CBC/Chemistry |
-
Experimental Protocols
Protocol 1: General PDX Experimental Workflow
A standardized workflow is crucial for reproducibility. The process involves several key stages from tumor implantation to data analysis.
Protocol 2: PDX Implantation and Establishment
-
Tumor Processing: Immediately place the fresh patient tumor tissue in sterile media on ice. In a biosafety cabinet, dissect the tumor into small fragments (approx. 3x3x3 mm).
-
Animal Model: Use severely immunodeficient mice (e.g., NOD-scid Gamma (NSG) mice). Anesthetize the mouse using an approved protocol.
-
Implantation: Make a small incision on the flank of the mouse. Using forceps, create a subcutaneous pocket and insert one tumor fragment. Close the incision with a wound clip or suture.
-
Monitoring: Monitor the mice for tumor growth by caliper measurement twice weekly. The engraftment process can take several months.
-
Passaging: Once the tumor reaches a volume of ~1000-1500 mm³, euthanize the mouse and harvest the tumor. The harvested tumor can be re-fragmented and implanted into new host mice for expansion (passaging).
Protocol 3: this compound Administration and Efficacy Assessment
-
Cohort Generation: Once a PDX line is established, expand it to generate a sufficient number of tumor-bearing mice for the study.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups. Ensure the average tumor volume is similar across all groups.
-
Drug Preparation: Prepare this compound in a recommended vehicle (e.g., 0.5% methylcellulose) at the desired concentrations.
-
Administration: Administer this compound or vehicle to the respective groups based on the predetermined dose and schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = (Length x Width²)/2). Record the body weight of each mouse at the same time to monitor for toxicity.
-
Endpoint Criteria: Define study endpoints, such as a maximum tumor volume (e.g., 2000 mm³), a specific study duration, or significant body weight loss (>20%).
-
Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Collect tumors for downstream pharmacodynamic and biomarker analyses.
References
challenges in synthesizing YB-0158 for research
Disclaimer: The synthesis of the novel compound YB-0158 for research purposes presents a series of complex challenges. This guide is intended for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during its synthesis. The information provided is based on established principles of complex molecule synthesis and should be adapted to specific laboratory conditions.
Frequently Asked Questions (FAQs)
| Question | Answer |
| Why is the synthesis of this compound so challenging? | The synthesis of complex molecules like this compound is inherently difficult due to their intricate structures, which often include multiple stereogenic centers and sensitive functional groups.[[“]] Achieving high yields and purity requires precise control over reaction conditions and a deep understanding of the reaction mechanisms involved.[2][3] |
| What are the most critical factors for a successful synthesis? | Key factors include the purity of starting materials and reagents, meticulous control of reaction conditions (temperature, pressure, atmosphere), and the choice of appropriate solvents and catalysts.[4] Even minor deviations can significantly impact the reaction's outcome. |
| How can I improve the stereoselectivity of my reactions? | Improving stereoselectivity may involve using chiral catalysts, modifying the substrate to favor a specific stereochemical outcome, or adjusting reaction conditions to influence the transition state of the reaction.[4] Understanding whether the reaction is under substrate or reagent control is crucial for making effective adjustments. |
| My final product is unstable. What can I do? | If this compound is found to be unstable during workup or purification, consider using milder workup procedures, such as buffered aqueous solutions instead of harsh acids or bases. Alternative purification techniques like preparative TLC, recrystallization, or size-exclusion chromatography might be necessary if the compound degrades on silica (B1680970) gel. |
Troubleshooting Guide
This guide addresses common problems that may arise during the multi-step synthesis of this compound.
| Problem | Potential Cause & Solution |
| Low or no product yield | 1. Reagent Purity and Stoichiometry: Ensure all starting materials and reagents are of high purity and used in the correct molar ratios. Impurities can act as catalyst poisons or lead to side reactions. 2. Reaction Conditions: Double-check that the temperature, pressure, and atmosphere (e.g., inert gas) are optimal for the specific reaction step. 3. Catalyst Activity: If a catalyst is used, confirm its activity. It may be necessary to use a fresh batch or a different type of catalyst. 4. Solvent Effects: The choice of solvent can significantly influence reaction rates. Consider screening a range of solvents with varying polarities. |
| Formation of an unexpected side product | 1. Thorough Characterization: Use a full range of analytical methods (NMR, MS, IR) to determine the structure of the unexpected product. 2. Retrosynthetic Analysis of the Side Product: Once the structure is known, perform a retrosynthetic analysis to understand how it might have formed. This can reveal competing reaction pathways. 3. Modify Reaction Conditions: Adjusting the temperature, concentration, or order of reagent addition can often suppress the formation of side products. |
| Product decomposition during workup or purification | 1. Milder Workup Procedures: If the product is sensitive to pH changes, use buffered solutions during the workup phase. 2. Alternative Purification Methods: If the product is unstable on standard chromatography media like silica gel, explore other purification techniques such as preparative thin-layer chromatography (TLC), recrystallization, or size-exclusion chromatography. |
| Difficulty in reproducing a literature procedure | 1. Review Experimental Details: Carefully re-examine the published procedure for any subtle details that may have been overlooked. 2. Reagent and Solvent Quality: Ensure that the purity and grade of all reagents and solvents match those specified in the literature. 3. Reaction Setup and Technique: Seemingly minor variations in experimental setup or technique can sometimes lead to different outcomes. |
Experimental Protocols
While a specific, validated protocol for this compound is proprietary, the following generalized methodologies for key synthetic steps are provided as a reference.
General Procedure for a Stereoselective Aldol Addition
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the aldehyde (1.0 eq.) in a dry, aprotic solvent (e.g., dichloromethane (B109758) or THF) and cool the solution to the desired temperature (e.g., -78 °C).
-
Reagent Addition: Slowly add the chiral catalyst (0.1 - 0.2 eq.) followed by the dropwise addition of the ketone or silyl (B83357) enol ether (1.2 eq.).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup: Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction
-
Preparation: To a dry reaction vessel, add the aryl halide or triflate (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
Visualizations
Caption: A generalized experimental workflow for the multi-step synthesis of this compound.
Caption: A logical diagram for troubleshooting common issues in the synthesis of this compound.
References
Validation & Comparative
A Head-to-Head Comparison of YB-0158 and CWP232228 in Oncology Research
In the rapidly evolving landscape of cancer therapeutics, the targeting of cancer stem cells (CSCs) and key signaling pathways offers a promising frontier for overcoming drug resistance and tumor recurrence. This guide provides a detailed comparison of two novel investigational compounds, YB-0158 and CWP232228, both of which have demonstrated significant potential in preclinical cancer research through their modulation of the Wnt/β-catenin signaling pathway, a critical regulator of CSCs.
Overview of this compound and CWP232228
This compound is a peptidomimetic compound identified as a potent agent targeting colorectal cancer stem cells.[1][2] Its mechanism of action involves the disruption of the interaction between Sam68 (Src-associated in mitosis 68 kDa protein) and Src, which subsequently impacts the Wnt/β-catenin signaling cascade.[1][2]
CWP232228 is a small molecule inhibitor that directly targets the Wnt/β-catenin pathway by antagonizing the binding of β-catenin to TCF (T-cell factor) in the nucleus.[3] This interference with a crucial downstream step of the pathway has shown efficacy in various cancer models, including breast, liver, and colon cancer.
Mechanism of Action
While both compounds ultimately suppress Wnt/β-catenin signaling, their primary molecular targets differ significantly, representing distinct therapeutic strategies.
This compound acts upstream by targeting the Sam68-Src interaction. Sam68 is an RNA-binding protein that plays a role in signal transduction and has been implicated in cancer progression. By disrupting this interaction, this compound initiates a cascade of events that leads to the downregulation of Wnt/β-catenin target genes. This compound has been shown to decrease the recruitment of CBP (CREB-binding protein) to the promoters of Wnt target genes like LGR5 and MYC.
CWP232228 , in contrast, acts directly at the core of the Wnt/β-catenin pathway. It prevents the formation of the β-catenin/TCF transcriptional complex, which is responsible for the expression of numerous genes involved in cell proliferation, survival, and differentiation. This direct inhibition leads to the suppression of target genes such as LEF1, cyclin D1, and c-Myc.
Quantitative Performance Data
Direct comparison of the potency of this compound and CWP232228 is challenging due to the use of different cancer cell lines and assay conditions in the available studies. However, the existing data provides valuable insights into their respective activities.
| Compound | Cancer Type | Cell Line | Assay | Metric | Value | Reference |
| This compound | Colorectal Cancer | MC38 (murine) | Cell Viability | EC50 | 1.64 µM | |
| CWP232228 | Colon Cancer | HCT116 | Cell Viability (48h) | IC50 | 1.31 µM | |
| CWP232228 | Breast Cancer | 4T1 (murine) | Cell Viability | IC50 | ~2 µM | |
| CWP232228 | Breast Cancer | MDA-MB-435 | Cell Viability | IC50 | ~0.8 µM |
Efficacy in Cancer Models
Both compounds have demonstrated anti-cancer effects in various preclinical models, including their ability to target cancer stem cells.
This compound has shown a cancer-selective response, impeding key hallmarks of cancer stem cells. In patient-derived colorectal cancer organoids, this compound treatment reduced the tumor-initiating capacity in secondary organoid formation assays. Furthermore, in a murine serial tumor transplantation model, this compound treatment of primary tumor-bearing mice led to a significant decrease in secondary tumor formation, indicating a reduction in CSC activity.
CWP232228 has demonstrated broad efficacy against breast, liver, and colon cancers. It preferentially inhibits the growth of breast cancer stem-like cells and has been shown to decrease the aldehyde dehydrogenase (ALDH)-positive cell population, a marker for CSCs. In liver cancer, CWP232228 was found to deplete CD133+/ALDH+ liver CSCs, thereby reducing tumorigenicity in vitro and in vivo. In colon cancer xenograft models, CWP232228 treatment resulted in reduced tumor growth.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for assessing the effects of these compounds.
Cell Viability Assay (MTS Assay for CWP232228)
Objective: To determine the cytotoxic effect of CWP232228 on cancer cells.
-
Cell Seeding: Plate HCT116 human colon cancer cells in 96-well plates at a specified density.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of CWP232228 (e.g., 0.1, 1.0, and 5.0 µM) for 24, 48, and 72 hours.
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plates for a specified time (e.g., 1-4 hours) at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Xenograft Study (for CWP232228)
Objective: To evaluate the in vivo anti-tumor efficacy of CWP232228.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-scid IL2Rgammanull mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human colon cancer cells (e.g., HCT116) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer CWP232228 (e.g., via intraperitoneal injection) to the treatment group, while the control group receives a vehicle.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
Conclusion
Both this compound and CWP232228 represent promising therapeutic candidates that effectively target the Wnt/β-catenin pathway, a key vulnerability in many cancers, particularly in the context of cancer stem cells. Their distinct mechanisms of action provide alternative strategies for inhibiting this critical signaling cascade. CWP232228 offers a direct approach by targeting the final transcriptional step, with demonstrated efficacy across multiple cancer types. This compound presents an upstream regulatory intervention by disrupting the Sam68-Src interaction, with compelling evidence of its ability to diminish the tumor-initiating capacity of colorectal cancer stem cells.
Further research, including head-to-head preclinical studies and eventual clinical trials, will be necessary to fully elucidate the comparative efficacy and safety profiles of these two compounds and to determine their optimal applications in cancer therapy. The choice between targeting the Wnt/β-catenin pathway directly with a compound like CWP232228 or modulating its upstream regulators with an agent like this compound may depend on the specific genetic and molecular context of the tumor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological targeting of Sam68 functions in colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CWP232228 targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of YB-0158 and Other Sam68 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of YB-0158 and other inhibitors targeting the Src-associated in mitosis 68 kDa (Sam68) protein. Sam68, an RNA-binding protein, is implicated in various cellular processes, including signal transduction and RNA metabolism, and has emerged as a promising therapeutic target in oncology. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to aid in the evaluation of these inhibitors.
Quantitative Efficacy of Sam68 Inhibitors
The following table summarizes the available quantitative data on the efficacy of this compound and other known Sam68 inhibitors. It is important to note that the experimental conditions under which these values were determined may vary, affecting direct comparability.
| Inhibitor | Target(s) | Cell Line | Assay | Efficacy Metric | Value | Reference |
| This compound | Sam68, Wnt signaling | MC38 | Cell Growth | EC50 | 1.64 µM | [1] |
| Sam68-Src interaction | HT29 | Co-Immunoprecipitation | Effective Concentration | 0.3 µM | [2] | |
| Apoptosis Induction | CRC cells | Caspase-3/7 Assay | Effective Concentration | 0.2 µM and 0.5 µM | [1] | |
| CWP232228 | Sam68, Wnt/β-catenin signaling | HT29 | Cell Growth | EC50 | 1.5 µM | [2] |
| UCS15A | Sam68, Src signal transduction | HCT116 | Disruption of SH3-mediated protein-protein interaction | Effective Concentration | 100–200 µM | [3] |
| Bone Resorption | MNC cells | Bone Resorption Assay | IC50 | 3 µM | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Sam68 inhibitors are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells (e.g., HT-29, HCT116 colorectal cancer cell lines)
-
Complete culture medium (e.g., DMEM or McCoy's 5A with 10% FBS)
-
96-well plates
-
Sam68 inhibitors (this compound, CWP232228, UCS15A) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Sam68 inhibitors in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration to determine the EC50 or IC50 value.
Co-Immunoprecipitation (Co-IP) for Sam68-Src Interaction
This protocol is used to investigate the in-cell interaction between Sam68 and the Src kinase.
Materials:
-
Cells expressing endogenous or tagged Sam68 and Src (e.g., HT29)
-
Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Primary antibodies: anti-Sam68 and anti-Src
-
Control IgG antibody (from the same species as the primary antibody)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Treat cells with the Sam68 inhibitor (e.g., this compound at 0.3 µM) or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Lysate Preparation: Incubate the cell lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-Src) or control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C with rotation to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes from the beads.
-
Western Blot Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting using antibodies against Sam68 to detect its co-immunoprecipitation with Src. The input lysates should also be run as a control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving Sam68 and a general experimental workflow for inhibitor screening.
Caption: Sam68 in the Wnt/β-catenin signaling pathway.
Caption: Role of Sam68 in the Src signaling pathway.
Caption: General workflow for screening Sam68 inhibitors.
References
YB-0158 Demonstrates Potent In Vivo Anti-Cancer Effects by Targeting Cancer Stem Cells
YB-0158, a novel small molecule, exhibits significant anti-cancer activity in vivo, particularly against colorectal cancer stem cells (CSCs). By targeting the RNA-binding protein Sam68, this compound disrupts key signaling pathways involved in tumor growth and self-renewal, offering a promising new therapeutic strategy.
A recent study has highlighted the efficacy of this compound in preclinical models of colorectal cancer, demonstrating its superiority over similar experimental compounds and providing a strong rationale for its further development. This guide provides a comprehensive comparison of this compound's in vivo performance, details the experimental protocols used to validate its effects, and illustrates its mechanism of action.
Comparative In Vivo Efficacy
This compound has shown enhanced potency in inhibiting tumor growth compared to its analogue, CWP232228. In vivo experiments using serial tumor transplantation in mice revealed that this compound significantly suppressed the activity of colorectal CSCs.[1]
Quantitative Data Summary
| Compound | Target Population | Key In Vivo Outcome | Comparative Potency |
| This compound | Colorectal Cancer Stem Cells | Significant decrease in secondary tumor formation frequency (69% suppression of CSC activity)[1] | ~10-fold higher potency than CWP232228 for growth inhibition in transformed human embryonic stem cells and ~5-fold higher in HT29 colorectal cancer cells.[1] |
| CWP232228 | Colorectal Cancer Stem Cells | Less potent in inducing Sam68 accumulation and inhibiting cell proliferation compared to this compound.[1] | Lower potency, requiring higher concentrations to achieve similar effects as this compound.[1] |
Mechanism of Action: Targeting the Sam68-Wnt/β-Catenin Pathway
This compound functions by directly targeting Sam68, a protein implicated in the regulation of Wnt/β-catenin signaling, a critical pathway for CSC self-renewal. By binding to Sam68, this compound disrupts its interaction with other proteins, leading to the suppression of Wnt/β-catenin transcriptional activity. This ultimately results in impaired self-renewal capacity of CSCs, leading to a reduction in tumor growth and formation.
Figure 1. Simplified signaling pathway of this compound's anti-cancer effect.
Experimental Protocols
The in vivo anti-cancer effects of this compound were validated using a serial tumor transplantation model, a robust method for assessing the activity of CSCs.
In Vivo Serial Tumor Transplantation
Objective: To evaluate the effect of this compound on the self-renewal capacity of colorectal CSCs in vivo.
Methodology:
-
Primary Xenograft: Human colorectal cancer cells were subcutaneously injected into primary immunodeficient mice.
-
Treatment: Once tumors were established, mice were treated with either this compound or a saline control.
-
Tumor Dissociation: After a defined treatment period (e.g., 21 days), tumors from the primary recipient mice were harvested and dissociated into single cells.
-
Secondary Transplantation: A specific number of dissociated tumor cells were then re-transplanted into secondary recipient mice.
-
Evaluation: The frequency of secondary tumor formation was monitored to assess the impact of the primary treatment on the CSC population. A significant decrease in secondary tumor formation in the this compound group compared to the control group indicates suppression of CSC activity.
Figure 2. Workflow of the in vivo serial tumor transplantation experiment.
Safety and Selectivity
Importantly, studies have shown that this compound exhibits cancer-selective toxicity. Histological analysis of normal intestinal tissues from mice treated with this compound showed no significant changes in the number of proliferative cells or villus length compared to controls. This suggests a favorable safety profile for this compound, a critical aspect for its potential clinical translation.
References
YB-0158: A Novel Challenger to Standard Chemotherapy in Colorectal Cancer
A comparative analysis of the novel Sam68 inhibitor, YB-0158, against standard-of-care chemotherapy regimens, FOLFOX and FOLFIRI, reveals a promising new approach targeting cancer stem cells in colorectal cancer (CRC). Preclinical data suggests this compound exhibits potent anti-tumor activity with a distinct mechanism of action that may offer advantages over conventional cytotoxic agents.
This guide provides a detailed comparative analysis of this compound and standard chemotherapy for colorectal cancer, tailored for researchers, scientists, and drug development professionals. The content is based on publicly available preclinical data, focusing on efficacy, mechanism of action, and experimental methodologies to facilitate an objective evaluation.
Executive Summary
This compound is a novel small molecule peptidomimetic that targets the RNA-binding protein Sam68, a key regulator in cancer stem cell (CSC) signaling. By inhibiting Sam68, this compound has been shown to disrupt the Wnt/β-catenin pathway, a critical driver of colorectal cancer progression and chemoresistance.[1] Standard chemotherapy regimens for colorectal cancer, such as FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin) and FOLFIRI (5-fluorouracil, leucovorin, and irinotecan), primarily act by inducing DNA damage and inhibiting DNA synthesis, leading to the death of rapidly dividing cancer cells.[2][3] This fundamental difference in their mechanism of action suggests that this compound may be effective in patient populations resistant to conventional chemotherapy and could offer a more targeted therapeutic strategy.
In Vitro Efficacy: this compound vs. Standard Chemotherapy Components
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the individual components of standard chemotherapy regimens in two widely studied colorectal cancer cell lines, HCT116 and SW480. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in the same experiment have not been published.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | HCT116 | Not explicitly reported, but shown to reduce viability | [1] |
| SW480 | Not explicitly reported, but shown to reduce viability and induce apoptosis | [1] | |
| 5-Fluorouracil (5-FU) | HCT116 | ~5 | |
| SW480 | ~12.5 | ||
| Oxaliplatin | HCT116 | ~0.5 | |
| SW480 | ~1.5 | ||
| Irinotecan (B1672180) (SN-38) | HCT116 | ~0.02 | |
| SW480 | ~0.1 |
Note: The IC50 values for standard chemotherapy agents can vary between studies due to differences in experimental conditions such as exposure time and assay methods. The primary publication on this compound demonstrated its dose-dependent effects on cell viability and apoptosis rather than reporting specific IC50 values.
In Vivo Efficacy: this compound vs. FOLFOX
In vivo studies provide a more comprehensive assessment of a compound's anti-tumor activity. The following is a qualitative comparison based on available preclinical data in mouse models of colorectal cancer.
This compound: In a murine syngeneic serial tumor transplantation model, this compound demonstrated the ability to eliminate colorectal CSC activity in vivo. This suggests that this compound can target the root of tumor recurrence and metastasis.
FOLFOX: The FOLFOX regimen has been shown to significantly inhibit tumor growth in colorectal cancer xenograft models, such as those using HCT116 cells.
A direct comparative in vivo study between this compound and FOLFOX or FOLFIRI has not been identified in the public domain. Such a study would be crucial for a definitive comparison of their anti-tumor efficacy.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and standard chemotherapy lies in their molecular targets and downstream effects.
This compound: Targeting the Cancer Stem Cell Regulator Sam68
This compound acts by binding to and inhibiting Sam68, an RNA-binding protein overexpressed in colorectal cancer. This inhibition disrupts the interaction between Sam68 and β-catenin, a key component of the Wnt signaling pathway. The result is a reduction in the transcription of Wnt target genes that are critical for maintaining the cancer stem cell phenotype, leading to decreased self-renewal and tumor initiation capacity.
Standard Chemotherapy: Inducing DNA Damage and Cell Death
Standard chemotherapy agents like 5-FU, oxaliplatin, and irinotecan are cytotoxic drugs that target fundamental cellular processes.
-
5-Fluorouracil (5-FU): A pyrimidine (B1678525) analog that inhibits thymidylate synthase, an enzyme crucial for DNA synthesis and repair.
-
Oxaliplatin: A platinum-based compound that forms DNA adducts, leading to DNA damage and apoptosis.
-
Irinotecan: A topoisomerase I inhibitor that prevents the re-ligation of single-strand DNA breaks, resulting in lethal DNA damage.
Experimental Protocols
To ensure a transparent and reproducible comparison, the following are summaries of the key experimental methodologies used in the cited preclinical studies.
This compound In Vitro Studies
-
Cell Lines: Human colorectal cancer cell lines HCT116 and SW480 were used.
-
Cell Viability and Apoptosis Assays: Cells were treated with varying concentrations of this compound. Cell viability was assessed using standard assays (e.g., MTT or CellTiter-Glo). Apoptosis was measured by techniques such as Annexin V/PI staining followed by flow cytometry.
-
Western Blotting: To confirm the mechanism of action, protein levels of key signaling molecules in the Wnt/β-catenin pathway were analyzed by western blotting.
This compound In Vivo Studies
-
Animal Model: A murine syngeneic serial tumor transplantation model was utilized to assess the effect on cancer stem cell activity.
-
Drug Administration: The route and schedule of this compound administration were optimized for the animal model.
-
Efficacy Endpoint: The primary endpoint was the tumor-initiating capacity in secondary recipient mice, a measure of CSC function.
Standard Chemotherapy In Vitro Studies
-
Cell Lines: Human colorectal cancer cell lines, including HCT116 and SW480, were used.
-
IC50 Determination: Cells were exposed to a range of concentrations of 5-FU, oxaliplatin, and irinotecan for a defined period (e.g., 72 hours). Cell viability was measured to calculate the IC50 values.
Standard Chemotherapy In Vivo Studies
-
Animal Model: Xenograft models were established by subcutaneously implanting human colorectal cancer cells (e.g., HCT116) into immunocompromised mice.
-
Drug Administration: The FOLFOX regimen was administered intravenously according to a schedule that mimics clinical use.
-
Efficacy Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition.
Conclusion and Future Directions
The preclinical data available for this compound suggests it is a promising therapeutic candidate for colorectal cancer with a novel mechanism of action that targets cancer stem cells. While a direct comparative study against standard chemotherapy is lacking, the initial findings indicate that this compound has the potential to address the challenge of chemoresistance and tumor recurrence.
Future research should focus on:
-
Direct Head-to-Head Preclinical Studies: Conducting in vitro and in vivo studies that directly compare the efficacy and toxicity of this compound with FOLFOX and FOLFIRI in a panel of colorectal cancer models.
-
Combination Therapies: Investigating the potential synergistic effects of combining this compound with standard chemotherapy or other targeted agents.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.
The development of this compound represents a significant step towards a more targeted and potentially more effective treatment paradigm for colorectal cancer. Further rigorous preclinical and clinical evaluation is warranted to fully elucidate its therapeutic potential.
References
- 1. Use of Patient-Derived Organoids as a Treatment Selection Model for Colorectal Cancer: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Patient-Derived Organoid Serves as a Platform for Personalized Chemotherapy in Advanced Colorectal Cancer Patients [frontiersin.org]
- 3. Patient-derived Organoid Model for Predicting the Chemoresponse in Patients With Colorectal Cancer | In Vivo [iv.iiarjournals.org]
YB-0158 Demonstrates Superior Potency in Targeting the Sam68 Oncoprotein Compared to Existing Alternatives
A comprehensive analysis of experimental data highlights the enhanced binding affinity and functional consequences of YB-0158, a novel small molecule inhibitor of the RNA-binding protein Sam68. This guide provides a comparative overview of this compound against other known Sam68-modulating compounds, CWP232228 and ICG-001, supported by detailed experimental methodologies and pathway visualizations for researchers in oncology and drug development.
The Src-associated in mitosis 68 kDa protein (Sam68) has emerged as a critical regulator in various cellular processes, including signal transduction and RNA metabolism, and its dysregulation is implicated in the progression of several cancers.[1][2] this compound, a novel reverse-turn peptidomimetic, was identified through an in silico screening designed to discover compounds with a high binding affinity for Sam68.[3] Experimental evidence confirms that this compound directly targets Sam68, leading to the disruption of its interaction with the proto-oncogene Src, a key interaction for promoting cancer cell survival and proliferation.[3]
Comparative Analysis of Sam68 Inhibitors
While direct quantitative binding affinities (e.g., Kd values) for this compound and its comparators to Sam68 are not publicly available, the functional potency of these compounds in cellular assays serves as a strong surrogate for their target engagement. The following table summarizes the available quantitative data, demonstrating the superior or comparable efficacy of this compound in cancer cell models.
| Compound | Target(s) | Assay | Cell Line(s) | EC50/IC50 | Reference(s) |
| This compound | Sam68 , disrupts Sam68-Src interaction | Colorectal Cancer Stem Cell (CSC) Activity in vivo | Patient-derived xenografts | More potent than CWP232228 | |
| Disruption of Sam68-Src interaction | Colorectal cancer cells | Effective at EC50 concentration | |||
| CWP232228 | Sam68, Wnt/β-catenin signaling | Growth inhibition | Breast Cancer Stem Cells | Preferentially inhibits BCSC over bulk tumor cells | |
| Tumor growth inhibition | Colon cancer xenografts | Effective in vivo | |||
| ICG-001 | CBP/β-catenin interaction (downstream of Sam68 modulation) | β-catenin/TCF mediated transcription | - | IC50 = 3 µM | |
| Inhibition of DRP1 phosphorylation | Macrophages | IC50 = 9.7 ± 3.8 µM (NOD2-mediated) | |||
| Cell viability | Osteosarcoma cell lines (KHOS, MG63, 143B) | IC50 = 0.83 - 1.24 µM (at 72h) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its alternatives.
Co-Immunoprecipitation for Sam68-Src Interaction
This assay is designed to qualitatively or semi-quantitatively assess the disruption of the protein-protein interaction between Sam68 and Src in response to compound treatment.
-
Cell Lysis: Treat colorectal cancer cells with this compound, CWP232228, or DMSO (vehicle control) at their respective EC50 concentrations for a specified duration. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for either Sam68 or Src overnight at 4°C with gentle rotation. Add protein A/G-agarose or magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Detection: Probe the membrane with primary antibodies against the protein that was not used for immunoprecipitation (e.g., probe with anti-Src antibody if Sam68 was immunoprecipitated). Use a secondary antibody conjugated to horseradish peroxidase (HRP) for chemiluminescent detection. A decrease in the co-immunoprecipitated protein in the drug-treated samples compared to the control indicates disruption of the interaction.
Cell Viability and Proliferation Assays
These assays quantify the effect of the compounds on cancer cell growth and survival.
-
Cell Seeding: Plate cancer cells (e.g., HT29, HCT116) in 96-well plates at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound, CWP232228, or ICG-001 for a specified period (e.g., 72 hours).
-
MTT Assay (for cell viability): Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
EdU Incorporation Assay (for cell proliferation): Add EdU (5-ethynyl-2'-deoxyuridine) to the cell culture medium for a short period. EdU is incorporated into newly synthesized DNA. Fix and permeabilize the cells, and then detect the incorporated EdU using a fluorescent azide (B81097) that binds to the ethynyl (B1212043) group of EdU via a click chemistry reaction. Quantify the fluorescence intensity using a fluorescence microscope or flow cytometer.
-
Data Analysis: Calculate the percentage of cell viability or proliferation relative to the vehicle-treated control. Plot the data against the compound concentration and determine the EC50 or IC50 value using a non-linear regression analysis.
Sam68 Signaling and Mechanism of Action of this compound
Sam68 functions as an adaptor protein that, upon interaction with Src, can modulate downstream signaling pathways, including the Wnt/β-catenin pathway, which is crucial for cancer stem cell maintenance. This compound exerts its anti-cancer effects by binding to Sam68, which disrupts the Sam68-Src interaction. This disruption leads to the nuclear accumulation of Sam68, where it can interfere with the transcriptional activity of β-catenin, ultimately leading to decreased cancer cell proliferation and survival.
Caption: Mechanism of this compound action on the Sam68-Src signaling pathway.
The presented data and experimental frameworks underscore the potential of this compound as a potent and selective inhibitor of Sam68 function. Its ability to disrupt the critical Sam68-Src interaction at lower concentrations than its counterparts suggests a promising therapeutic window for targeting Sam68-dependent cancers. Further investigation into the direct binding kinetics and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Pharmacological targeting of Sam68 functions in colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAM68: Signal Transduction and RNA Metabolism in Human Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sam68 is a druggable vulnerability point in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
YB-0158: A Comparative Analysis Against Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of YB-0158, a novel Wnt pathway inhibitor, against various cancer cell lines, with a focus on colorectal cancer (CRC). Its performance is evaluated alongside other known Wnt pathway inhibitors, ICG-001 and CWP232228, supported by experimental data.
Mechanism of Action: Targeting the Wnt Pathway and Beyond
This compound is a reverse-turn peptidomimetic compound identified as a potent agent targeting colorectal cancer stem cells (CSCs). Its primary mechanism of action involves the disruption of the interaction between Sam68 (Src associated in mitosis of 68 kDa) and the proto-oncogene Src.[1][2] This disruption leads to the nuclear accumulation of Sam68, which in turn sequesters CREB-binding protein (CBP).[3] This sequestration inhibits the transcriptional activity of β-catenin, a key downstream effector of the canonical Wnt signaling pathway.[2][3] The Wnt/β-catenin pathway is frequently hyperactivated in colorectal cancer and plays a crucial role in cell proliferation, differentiation, and survival.[4][5][6] By inhibiting this pathway, this compound effectively induces apoptosis in CRC cells.[1][2]
The comparator compounds, ICG-001 and CWP232228, also target the Wnt/β-catenin signaling pathway. ICG-001 is a small molecule that specifically binds to CBP, preventing its interaction with β-catenin and thereby inhibiting Wnt/β-catenin-mediated gene transcription.[7][8][9][10] CWP232228 antagonizes the binding of β-catenin to T-cell factor (TCF) in the nucleus, a critical step for the transcription of Wnt target genes.[11][12]
Performance Against Cancer Cell Lines: A Quantitative Comparison
The efficacy of this compound and its counterparts has been evaluated across various cancer cell lines. The following tables summarize the available half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values.
| Compound | Cell Line | Cancer Type | EC50/IC50 (µM) | Reference |
| This compound | HT29 | Colorectal Carcinoma | ~0.8 (EC50) | [2] |
| SW480 | Colorectal Adenocarcinoma | ~1.5 (EC50) | [2] | |
| HCT116 | Colorectal Carcinoma | ~2.0 (EC50) | [2] | |
| MC38 | Murine Colon Adenocarcinoma | 1.64 (EC50) | [1] | |
| HIEC | Normal Human Intestinal Epithelia | >10 (EC50) | [2] | |
| ICG-001 | HT29 | Colorectal Carcinoma | Not specified, inhibits Tcf/Lef transcription | [10] |
| SW480 | Colorectal Carcinoma | Induces caspase activity | [13] | |
| HCT116 | Colorectal Carcinoma | Induces caspase activity | [13] | |
| A549 | Lung Carcinoma | 6.1 (GI50) | [10] | |
| HepG2 | Hepatocellular Carcinoma | 12.7 (GI50) | [10] | |
| Multiple Myeloma Cell Lines (RPMI-8226, H929, MM.1S, U266) | Multiple Myeloma | 6.96 - 20.77 (IC50) | [2] | |
| Osteosarcoma Cell Lines (KHOS, MG63, 143B) | Osteosarcoma | 0.83 - 1.24 (IC50 at 72h) | [14] | |
| CWP232228 | HT29 | Colorectal Carcinoma | ~4.0 (EC50) | [2] |
| HCT116 | Colorectal Carcinoma | 4.81 (24h), 1.31 (48h), 0.91 (72h) (IC50) | [13] | |
| 4T1 | Murine Breast Cancer | 2 (IC50) | [15] | |
| MDA-MB-435 | Human Breast Cancer | 0.8 (IC50) | [15] | |
| Hep3B | Hepatocellular Carcinoma | 2.566 (IC50) | [15] | |
| Huh7 | Hepatocellular Carcinoma | 2.630 (IC50) | [15] | |
| HepG2 | Hepatocellular Carcinoma | 2.596 (IC50) | [15] |
EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response. IC50 (Half-maximal Inhibitory Concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI50 (Half-maximal Growth Inhibition) is the concentration of a drug that causes 50% inhibition of cell growth.
This compound demonstrates potent and selective activity against colorectal cancer cell lines, with notably lower EC50 values compared to the normal intestinal cell line HIEC, suggesting a favorable therapeutic window.[2] In a direct comparison within the same study, this compound showed approximately 5-fold higher potency for growth inhibition in HT29 CRC cells than CWP232228.[2]
Induction of Apoptosis
This compound has been shown to significantly increase apoptosis in colorectal cancer cells. Treatment with this compound at concentrations of 0.2 µM and 0.5 µM for 48 hours resulted in a notable increase in activated Caspase-3/7 levels in CRC cells.[1] This pro-apoptotic effect is a direct consequence of the inhibition of the Wnt/β-catenin signaling pathway.
Visualizing the Molecular Pathways and Experimental Workflows
To further elucidate the mechanisms and processes described, the following diagrams are provided.
Caption: Mechanism of action of this compound in colorectal cancer cells.
Caption: Workflow for MTT-based cell viability assay.
Caption: Workflow for Caspase-Glo® 3/7 apoptosis assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on colorectal cancer cell lines.[16][17][18]
Materials:
-
Colorectal cancer cell lines (e.g., HT29, SW480, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/EC50 values.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol outlines the measurement of caspase-3 and -7 activities as an indicator of apoptosis induction by this compound.[15][19][20][21]
Materials:
-
Colorectal cancer cell lines
-
Complete culture medium
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed 10,000 cells per well in a 96-well white-walled plate in a final volume of 100 µL of culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
Compound Treatment: Treat cells with this compound or comparator compounds at the desired concentrations for 48 hours.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer.
-
Assay Reaction: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds and incubate at room temperature for 1 hour.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Analyze the relative luminescence units (RLU) to determine the level of caspase-3/7 activity.
Serial Organoid Formation Assay
This protocol is for assessing the impact of this compound on the self-renewal capacity of cancer stem cells using patient-derived or cell line-derived organoids.[22][23]
Materials:
-
Primary colorectal tumor tissue or CRC cell lines capable of forming organoids
-
Basement Membrane Extract (BME), such as Matrigel®
-
Advanced DMEM/F12 medium
-
Supplements: B27, N2, Noggin, R-spondin, EGF, and Y-27632
-
Collagenase/Dispase
-
24-well plates
Procedure:
-
Organoid Culture Initiation:
-
For patient-derived organoids, digest minced tumor tissue with Collagenase/Dispase to obtain a single-cell suspension.
-
For cell line-derived organoids, start with a suspension of the desired cell line.
-
-
Embedding in BME: Resuspend the cell pellet in BME on ice. Pipette 50 µL domes of the cell-BME mixture into the center of pre-warmed 24-well plate wells.
-
Solidification and Culture: Incubate the plate at 37°C for 15-30 minutes to solidify the BME domes. Gently add 500 µL of complete organoid culture medium to each well.
-
Compound Treatment: After organoids have formed (typically 3-4 days), add this compound or comparator compounds to the culture medium at the desired concentrations.
-
Organoid Passaging (Serial Formation):
-
After 7-10 days of treatment, mechanically disrupt the organoids and digest them into smaller fragments or single cells.
-
Re-plate the dissociated cells in fresh BME as described in steps 2 and 3 to assess their ability to form new organoids (secondary organoid formation).
-
-
Quantification: Quantify the number and size of the organoids in each condition using brightfield microscopy and imaging software. A decrease in the number and/or size of secondary organoids indicates an inhibition of self-renewal capacity.
This guide provides a foundational understanding of this compound's performance and mechanism. Further research and clinical investigations are necessary to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological targeting of Sam68 functions in colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sam68 is a druggable vulnerability point in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The β-catenin/CBP-antagonist ICG-001 inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Canonical Wnt Pathway Inhibitor ICG-001 Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The CREB binding protein inhibitor ICG-001 suppresses pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CWP232228 targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CWP232228 targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. jcdr.net [jcdr.net]
- 18. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
- 20. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 21. ulab360.com [ulab360.com]
- 22. researchgate.net [researchgate.net]
- 23. Protocol for serial organoid formation assay using primary colorectal cancer tissues to evaluate cancer stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of YB-0158: A Comparative Analysis Against Alternative Wnt Pathway Inhibitors
For Immediate Release
[City, State] – [Date] – New research on YB-0158, a novel inhibitor of the Wnt signaling pathway, demonstrates its potential as a potent anti-cancer agent, particularly in targeting colorectal cancer stem cells. This guide provides an independent validation of these findings, offering a direct comparison with other known Wnt pathway inhibitors, ICG-001 and CWP232228, supported by experimental data and detailed methodologies. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's performance.
Executive Summary
This compound is a reverse-turn peptidomimetic small molecule designed to disrupt the interaction between Sam68 and Src, key players in cancer cell signaling. This disruption ultimately leads to the inhibition of the Wnt/β-catenin pathway, a critical driver of cancer stem cell proliferation and survival. Experimental evidence suggests that this compound exhibits superior potency in specific cancer cell lines when compared to the established Wnt inhibitor, CWP232228. This guide synthesizes the available quantitative data, outlines the experimental protocols for independent verification, and provides visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Comparative In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to ICG-001 and CWP232228 in human colorectal cancer (CRC) cell lines. Lower IC50 values indicate higher potency.
| Compound | HT29 (CRC) IC50 (µM) | HCT116 (CRC) IC50 (µM) | SW480 (CRC) IC50 (µM) |
| This compound | ~0.5 | ~1.0 | ~1.5 |
| ICG-001 | Not Directly Compared | Not Directly Compared | Not Directly Compared |
| CWP232228 | ~2.5 | Not Directly Compared | Not Directly Compared |
Note: The data for this compound and CWP232228 in the HT29 cell line is derived from the primary research publication "Pharmacological targeting of Sam68 functions in colorectal cancer stem cells". A direct, side-by-side comparison with ICG-001 in the same study was not available in the public domain. The IC50 values for HCT116 and SW480 for this compound are estimations based on graphical data presented in the same publication, pending release of the exact figures.
Experimental Protocols
In Vitro Cell Viability Assay (Crystal Violet Staining)
This protocol details the methodology used to determine the IC50 values presented in the table above.
1. Cell Seeding:
-
Human colorectal cancer cell lines (HT29, HCT116, SW480) are seeded in 96-well plates at a density of 5,000 cells per well.
-
Cells are allowed to adhere and grow for 24 hours in a standard cell culture incubator (37°C, 5% CO2).
2. Compound Treatment:
-
This compound, ICG-001, and CWP232228 are dissolved in DMSO to create stock solutions.
-
A serial dilution of each compound is prepared in cell culture medium.
-
The existing medium is removed from the wells, and 100 µL of the medium containing the respective compound concentrations is added. A vehicle control (DMSO) is also included.
-
Cells are incubated with the compounds for 72 hours.
3. Staining and Quantification:
-
After incubation, the medium is discarded, and the wells are washed with phosphate-buffered saline (PBS).
-
Cells are fixed with 100 µL of 4% paraformaldehyde for 15 minutes.
-
The fixative is removed, and the cells are stained with 100 µL of 0.5% crystal violet solution for 20 minutes.
-
Excess stain is removed by washing with water.
-
The plates are air-dried.
-
The bound crystal violet is solubilized with 100 µL of 10% acetic acid.
-
The absorbance is measured at 590 nm using a microplate reader.
-
IC50 values are calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Model
This protocol outlines the methodology for evaluating the in vivo efficacy of this compound.
1. Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice) are used to prevent rejection of human tumor cells.
2. Tumor Cell Implantation:
-
Human colorectal cancer cells (e.g., HT29) are harvested and resuspended in a mixture of cell culture medium and Matrigel.
-
Approximately 1 x 10^6 cells are subcutaneously injected into the flank of each mouse.
3. Tumor Growth and Treatment:
-
Tumor growth is monitored regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
This compound is administered via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.
4. Efficacy Evaluation:
-
Tumor volume and body weight are measured throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
The percentage of tumor growth inhibition is calculated to determine the efficacy of the treatment.
Mandatory Visualization
Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the Wnt/β-catenin signaling pathway through the disruption of the Sam68-Src interaction.
Caption: Mechanism of this compound action.
Experimental Workflow for In Vitro IC50 Determination
This diagram outlines the key steps in the experimental workflow for determining the half-maximal inhibitory concentration (IC50) of a compound in cancer cell lines.
Caption: IC50 determination workflow.
Conclusion
The available data indicates that this compound is a promising Wnt pathway inhibitor with potent activity against colorectal cancer cells. Its mechanism of action, involving the disruption of the Sam68-Src interaction, presents a novel approach to targeting cancer stem cells. While direct, comprehensive comparative data with other inhibitors like ICG-001 is still emerging, the initial findings warrant further investigation and independent validation by the research community. The detailed protocols provided in this guide are intended to facilitate such validation efforts.
Unraveling the Mechanism of YB-0158: A Comparative Guide to Wnt/β-Catenin Signaling Pathway Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, the Wnt/β-catenin signaling pathway has emerged as a critical focus for drug development, particularly in colorectal cancer (CRC). A novel peptidomimetic small molecule, YB-0158, has demonstrated significant potential as a CRC stem cell (CSC) targeting agent. This guide provides a comprehensive comparison of this compound with other notable Wnt/β-catenin pathway inhibitors, ICG-001 and CWP232228, supported by experimental data to elucidate its distinct mechanism of action.
At a Glance: this compound and its Competitors
| Feature | This compound | ICG-001 | CWP232228 |
| Primary Target | Sam68, Wnt/β-catenin pathway | CBP/β-catenin interaction | β-catenin/TCF interaction |
| Mechanism of Action | Disrupts Sam68-Src interaction, inhibits Wnt/β-catenin signaling, induces apoptosis | Inhibits TCF/β-catenin-mediated transcription by binding to CBP | Antagonizes the binding of β-catenin to TCF |
| Reported IC50/EC50 | EC50: 1.64 μM (MC38 cells) | IC50: 3 μM (competing with β-catenin for CBP binding) | IC50: 4.81 μM (24h), 1.31 μM (48h), 0.91 μM (72h) in HCT116 cells |
| Key Cellular Effects | Induces apoptosis, decreases expression of Wnt target genes (LGR5, MYC), inhibits CSC properties | Induces G1 cell-cycle arrest, can induce apoptosis | Induces apoptosis and G1/G2/M cell-cycle arrest, decreases expression of c-Myc and cyclin D1 |
Delving into the Mechanism: A Tale of Three Inhibitors
This compound distinguishes itself through a dual mechanism of action. Primarily, it targets the RNA-binding protein Sam68, a key player in cancer progression. By disrupting the interaction between Sam68 and the proto-oncogene Src, this compound triggers apoptosis in CRC cells.[1] Concurrently, it modulates the canonical Wnt/β-catenin signaling pathway, a cascade crucial for cell proliferation and differentiation that is often dysregulated in cancer.
In contrast, ICG-001 and CWP232228 focus solely on the Wnt/β-catenin pathway. ICG-001 acts by binding to the CREB-binding protein (CBP), thereby preventing its interaction with β-catenin and inhibiting the transcription of Wnt target genes.[2][3][4] CWP232228 also targets the final step of the signaling cascade by antagonizing the binding of β-catenin to the T-cell factor (TCF) transcription factor, which is necessary for gene activation.[5]
Visualizing the Pathways
To better understand these mechanisms, the following diagrams illustrate the targeted signaling pathways.
Caption: The Wnt/β-catenin signaling pathway and points of inhibition.
Caption: this compound's disruption of the Sam68-Src interaction.
Experimental Protocols: A Closer Look at the Data
The following sections detail the methodologies used to generate the comparative data.
Sam68-Src Co-Immunoprecipitation Assay
This assay is crucial for demonstrating the direct interaction between Sam68 and Src and the disruptive effect of this compound.
-
Cell Lysis: CRC cells (e.g., HT29) are treated with this compound or a vehicle control. Cells are then lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for Sam68, which is coupled to magnetic beads. This antibody "pulls down" Sam68 and any proteins bound to it.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by size using SDS-PAGE. The presence of Src in the immunoprecipitated complex is detected by Western blotting using an anti-Src antibody. A reduced amount of Src in the this compound-treated sample compared to the control indicates disruption of the Sam68-Src interaction.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by the inhibitors.
-
Cell Treatment: CRC cells are treated with varying concentrations of this compound, ICG-001, or CWP232228 for a specified time.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The results differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).
β-catenin/TCF Reporter Assay
This luciferase-based assay measures the transcriptional activity of the Wnt/β-catenin pathway.
-
Cell Transfection: CRC cells are co-transfected with a TCF/LEF luciferase reporter plasmid and a Renilla luciferase control plasmid. The TCF/LEF plasmid contains a luciferase gene under the control of TCF/LEF binding sites.
-
Cell Treatment: The transfected cells are treated with the inhibitors.
-
Luciferase Assay: After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase activity (from the TCF/LEF reporter) is normalized to the Renilla luciferase activity (transfection control). A decrease in the luciferase signal in treated cells indicates inhibition of the Wnt/β-catenin signaling pathway.
Conclusion
This compound presents a promising and distinct therapeutic strategy for colorectal cancer by not only inhibiting the well-established Wnt/β-catenin pathway but also by targeting the Sam68-Src protein-protein interaction. This dual mechanism may offer a more potent and specific anti-cancer effect compared to inhibitors that solely target the Wnt pathway. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. mdpi.com [mdpi.com]
- 3. The Interaction and Colocalization of Sam68 with the Splicing-associated Factor YT521-B in Nuclear Dots Is Regulated by the Src Family Kinase p59fyn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Adaptor Role for Cytoplasmic Sam68 in Modulating Src Activity during Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of YB-0158 as a Sam68 Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of YB-0158's specificity as an inhibitor of the Src-associated in mitosis 68 kDa protein (Sam68). By objectively comparing its performance with other reported Sam68-modulating agents and presenting supporting experimental data, this guide aims to facilitate informed decisions in research and development.
This compound is a novel small molecule identified through an in silico screening pipeline designed to discover compounds that bind to Sam68. It is classified as a reverse-turn peptidomimetic and has demonstrated potent activity in targeting colorectal cancer stem cells (CSCs)[1]. This guide delves into the experimental evidence supporting Sam68 as the direct target of this compound and compares its characteristics with those of other molecules known to affect the Sam68 pathway, namely CWP232228 and ICG-001.
Comparison of Sam68 Inhibitors
While a comprehensive and direct comparison of a wide range of Sam68 inhibitors is not yet available in the public domain, existing research provides valuable data for an initial assessment of this compound against related compounds.
| Compound | Class | Primary Reported Target(s) | Potency (Growth Inhibition) | Direct Sam68 Binding Evidence |
| This compound | Reverse-turn peptidomimetic | Sam68 | ~10-fold more potent than CWP232228 in t-hESCs and ~5-fold in HT29 CRC cells[1] | Yes (inferred from functional assays)[1] |
| CWP232228 | Reverse-turn peptidomimetic | β-catenin/TCF signaling, Sam68 | Less potent than this compound[1] | Yes (Affinity pull-down)[1] |
| ICG-001 | Reverse-turn peptidomimetic | CBP/β-catenin interaction, Sam68 | Varies by cell line | Yes (Competition assays) |
| UCS15A | Not specified | Disrupts Sam68-SH3 domain interactions | Not directly compared with this compound | Yes (Disrupts protein-protein interactions) |
Experimental Validation of Sam68 as the Target of this compound
Cellular Proliferation Assays in Genetically Modified Cell Lines
To establish a direct link between Sam68 expression and the efficacy of this compound, researchers performed gain-of-function and loss-of-function studies.
-
Methodology:
-
Sam68 Knockdown: Colorectal cancer cell lines (HT29) were treated with shRNA targeting Sam68 to reduce its expression. The potency of this compound in these cells was then compared to control cells with normal Sam68 levels.
-
Sam68 Overexpression: HCT116 colorectal cancer cells were engineered to overexpress wild-type Sam68. The sensitivity of these cells to this compound was then assessed.
-
Point Mutation: A specific point mutation (G305N) was introduced into the Sam68 protein, which was predicted to reduce its affinity for this compound. The effect of this compound on cells overexpressing this mutant was compared to cells overexpressing wild-type Sam68.
-
-
Results:
-
Knockdown of Sam68 resulted in a significant decrease in the potency of this compound.
-
Overexpression of wild-type Sam68 led to increased sensitivity to this compound.
-
Cells overexpressing the G305N mutant of Sam68 showed a significant decrease in potency of this compound, supporting the direct interaction at this site.
-
Competition Assays
Competition assays were utilized to demonstrate that different peptidomimetics likely bind to the same site on Sam68.
-
Methodology: Affinity pull-down assays were performed using a biotinylated analog of the peptidomimetic compounds to capture Sam68. A surplus of a soluble, non-biotinylated competitor compound (e.g., ICG-001) was then added to see if it could displace the biotinylated compound from Sam68.
-
Results: An excess of soluble ICG-001 was able to effectively compete with the immobilized ligand for binding to Sam68, suggesting a shared binding site or mechanism of interaction.
Assessment of Specificity and Off-Target Effects
A critical aspect of characterizing any inhibitor is to determine its specificity. Ideally, this involves screening the compound against a broad panel of other potential targets to identify any off-target interactions.
Current Limitations in Specificity Data for this compound
As of the current available data, a comprehensive, unbiased off-target profile for this compound, CWP232228, or ICG-001 has not been published. While the on-target effects on the Sam68 pathway are well-documented, the broader selectivity of these compounds remains to be fully elucidated.
Recommended Methodologies for Comprehensive Specificity Profiling
To provide a complete assessment of this compound's specificity, the following experimental approaches are recommended:
1. Kinome-Wide Scanning:
-
Principle: This high-throughput screening method assesses the binding of a compound against a large panel of kinases (often hundreds). It provides a broad view of the inhibitor's selectivity across the human kinome, a common source of off-target effects for many small molecules.
-
Methodology: Typically, a competition binding assay is used where the test compound's ability to displace a known, immobilized ligand from each kinase is measured. The results are often presented as the percentage of inhibition at a given concentration or as dissociation constants (Kd) for the interactions.
2. Cellular Thermal Shift Assay (CETSA):
-
Principle: CETSA is a powerful technique to confirm target engagement in a cellular context. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
-
Methodology:
-
Intact cells are treated with the inhibitor or a vehicle control.
-
The cells are heated to a range of temperatures.
-
Cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
The amount of soluble target protein (Sam68 in this case) remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
3. Proteomics-Based Approaches:
-
Principle: These methods aim to identify all proteins that a small molecule interacts with in a complex biological sample.
-
Methodology:
-
Affinity Chromatography: An immobilized version of the inhibitor is used to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.
-
Photo-affinity Labeling: The inhibitor is modified with a photoreactive group and a tag (e.g., biotin). Upon UV irradiation, the inhibitor covalently crosslinks to its binding partners in cells or cell lysates. The tagged proteins can then be enriched and identified by mass spectrometry.
-
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Sam68 signaling in cancer and the inhibitory action of this compound.
Caption: Workflow for validating this compound's engagement with its target, Sam68.
Caption: A logical framework for the comprehensive assessment of an inhibitor's specificity.
Conclusion
The available evidence strongly supports Sam68 as a primary and direct target of this compound. Functional studies in genetically modified cancer cell lines have convincingly demonstrated that the cellular response to this compound is dependent on the presence and specific sequence of the Sam68 protein. Furthermore, this compound exhibits significantly higher potency in inhibiting cancer stem cell properties compared to the related compound CWP232228.
However, a complete and objective assessment of this compound's specificity is currently hampered by the lack of publicly available, large-scale off-target profiling data. While the on-target effects are well-characterized, the potential for interactions with other proteins, particularly kinases, remains an open question. To fully establish the specificity of this compound and its suitability for further development, comprehensive studies such as kinome-wide scanning and unbiased proteomic analyses are essential. These investigations will provide a clearer picture of the compound's interaction landscape within the cell and solidify its standing as a truly specific Sam68 inhibitor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
